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  • Product: 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride
  • CAS: 934557-65-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (CAS: 934557-65-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist This document provides a comprehensive technical overview of 2-(Bromomethyl)-5-(methylsulphonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, a highly functionalized aromatic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The unique combination of a reactive benzylic bromide, an electron-withdrawing methylsulfonyl group, and a lipophilic trifluoromethyl moiety makes this compound a versatile reagent for introducing a key pharmacophore into complex molecular architectures. This guide will delve into its chemical properties, a robust and logical synthetic pathway, its characteristic reactivity, and practical applications, grounded in established chemical principles.

Section 1: Core Compound Properties

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a trifunctional reagent designed for precision synthesis. The interplay between its constituent groups dictates its utility and reactivity profile. The trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity, while the methylsulfonyl (SO2Me) group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. The bromomethyl (-CH2Br) group serves as the primary reactive handle for covalent modification.

A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 934557-65-0[1]
Chemical Name 2-(Bromomethyl)-5-(methylsulfonyl)benzotrifluoride[1]
Alternate Name 1-(Bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene[2]
Molecular Formula C9H8BrF3O2S[1]
Molecular Weight 319.12 g/mol
Appearance Expected to be a solid at room temperature (based on analogous structures)
Purity Typically available at ≥95%

Section 2: Synthesis and Manufacturing Pathway

While specific manufacturing protocols for this exact molecule are proprietary, a chemically sound and efficient synthetic route can be logically deduced from established organic chemistry transformations. The most viable pathway involves the benzylic bromination of the corresponding toluene derivative. This multi-step synthesis is designed for scalability and control, ensuring high purity of the final product.

The proposed synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Oxidation (If necessary) cluster_2 Step 3: Benzylic Bromination A 2-Methyl-5-aminobenzotrifluoride B Diazotization & Sulfinylation (NaNO2, HCl, SO2, CuCl2) A->B C 2-Methyl-5-(methylsulfonyl)benzotrifluoride Precursor (e.g., sulfonyl chloride) B->C G 2-Methyl-5-(methylsulphonyl)benzotrifluoride D 2-Methyl-5-(methylthio)benzotrifluoride E Oxidation (e.g., H2O2, m-CPBA) D->E F 2-Methyl-5-(methylsulphonyl)benzotrifluoride E->F H Radical Bromination (NBS, AIBN, CCl4, Δ) G->H I 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (Final Product) H->I

Caption: Proposed Synthetic Workflow for the Target Compound.

Detailed Protocol: Benzylic Bromination of 2-Methyl-5-(methylsulphonyl)benzotrifluoride

This final step is the most critical transformation. The benzylic position is activated towards radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate.[3] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination.[4]

  • Materials:

    • 2-Methyl-5-(methylsulphonyl)benzotrifluoride (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

    • Anhydrous Carbon Tetrachloride (CCl4) or 1,2-Dichlorobenzene[5]

  • Procedure:

    • Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere.

    • Reagent Charging: The starting material, 2-Methyl-5-(methylsulphonyl)benzotrifluoride, NBS, and the radical initiator (AIBN) are charged into the flask along with the solvent (e.g., CCl4).

      • Causality: Anhydrous conditions are crucial to prevent hydrolysis of NBS and the product. AIBN is chosen as the initiator due to its predictable decomposition rate at typical reaction temperatures (65-85 °C).

    • Reaction Execution: The mixture is heated to reflux (approx. 77 °C for CCl4) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

      • Self-Validation: The reaction progress can be visually tracked as the denser NBS is consumed and succinimide, a less dense solid, is formed and floats to the surface.

    • Work-up and Purification: a. Upon completion, the reaction mixture is cooled to room temperature. b. The succinimide byproduct is removed by filtration. c. The filtrate is washed sequentially with water and brine to remove any remaining water-soluble impurities. d. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. e. The resulting crude product is purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to yield the final product.

Section 3: Reactivity and Mechanistic Insights

The primary site of reactivity on this molecule is the benzylic carbon of the bromomethyl group. It is an excellent electrophile, readily participating in nucleophilic substitution reactions, primarily through an SN2 mechanism.[6] The presence of the electron-withdrawing trifluoromethyl and methylsulfonyl groups on the aromatic ring does not significantly hinder this reactivity and may slightly enhance the electrophilicity of the benzylic carbon.

Caption: General SN2 Reactivity with Various Nucleophiles.

  • Mechanism: The reaction proceeds via a backside attack by the nucleophile on the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.[6]

  • Substrate Scope: This reaction is highly versatile and works well with a wide range of nucleophiles including primary and secondary amines, alcohols, phenols, thiols, and carboxylates.

  • Potential Side Reactions:

    • Over-alkylation: With poly-functional nucleophiles (e.g., diamines), care must be taken to control stoichiometry to avoid double alkylation.

    • Elimination (E2): While less common for primary halides, the use of a sterically hindered, strong base could promote elimination to form a styrene derivative.

Section 4: Applications in Medicinal Chemistry and Drug Development

This molecule is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. Its value lies in its ability to introduce a specific trifluoromethyl- and methylsulfonyl-substituted phenyl moiety into a target molecule.

  • Modulation of Physicochemical Properties:

    • Trifluoromethyl Group: The CF3 group is a well-known bioisostere for groups like isopropyl or ethyl but with vastly different electronic properties. It significantly increases lipophilicity (enhancing membrane permeability) and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7]

    • Methylsulfonyl Group: As a potent electron-withdrawing group and hydrogen bond acceptor, the SO2Me moiety can enhance binding affinity to target proteins and improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Role as a Linker/Scaffold: The bromomethyl group allows for the covalent attachment of this valuable scaffold to a core structure. This is a common strategy in fragment-based drug discovery (FBDD) and lead optimization, where different substituted aromatic groups are systematically explored to improve potency and drug-like properties.

Section 5: Handling and Safety Precautions

As with all benzylic bromides, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is expected to be a potent lachrymator and corrosive agent. Appropriate safety measures are mandatory. The following information is based on analogous compounds.[8]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation

Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage

Danger H318: Causes serious eye damage.
Acute Toxicity (Oral)

Warning H302: Harmful if swallowed.
STOT - Single Exposure

Warning H335: May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.[8]

    • Lab Coat: A flame-retardant lab coat is required.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][10]

Section 6: Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a representative example of how to utilize the title compound in a standard nucleophilic substitution reaction.

  • Objective: To synthesize N-{[5-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl}aniline.

  • Materials:

    • 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a solution of aniline in acetonitrile, add potassium carbonate.

      • Causality: K2CO3 acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • Stir the suspension for 10 minutes at room temperature.

    • Add a solution of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride in acetonitrile dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting bromide is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

  • The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap.

  • CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents.

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem.

  • 2-(Bromomethyl)-5-(methylsulfonyl)benzotrifluoride | 934557-65-0.

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  • 2-Formyl-5-(methylsulphonyl)benzotrifluoride | 1215310-75-0.

  • abcr GmbH Product Listing.

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  • 2-Bromo-5-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 136198 - PubChem.

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  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - NIH.

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  • Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap.

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Exploratory

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, formulation, and preclinical studies. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, formulation, and preclinical studies. This guide provides a comprehensive technical framework for approaching the solubility of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, a compound of interest in medicinal chemistry and organic synthesis. While extensive public data on this specific molecule is scarce, this paper outlines the core principles, predictive analyses, and robust experimental methodologies required to characterize its solubility profile. We delve into the molecular structure's influence on solubility, provide a detailed protocol for equilibrium solubility determination via the shake-flask method coupled with HPLC analysis, and present a framework for data interpretation. This document is designed to empower researchers to generate reliable solubility data and apply it effectively in their development workflows.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physical property that dictates its behavior in various stages of drug development and chemical manufacturing.[1] For a compound like 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, which serves as a versatile building block, a well-defined solubility profile is essential for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics and yield.

  • Purification: Designing effective crystallization, precipitation, or chromatographic purification steps.

  • Formulation: Developing stable and bioavailable drug delivery systems.

  • Toxicology: Preparing accurate dosing solutions for preclinical safety and efficacy studies.

This guide will provide the scientific rationale and practical steps to determine and interpret the solubility of this compound across a spectrum of relevant organic solvents.

Physicochemical Characterization and Solubility Prediction

A molecule's structure provides significant clues to its solubility, governed by the principle of "like dissolves like."[2] Let's dissect the structure of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride to predict its behavior.

Molecular Structure:

(Structure representation)

Key Functional Groups and Their Influence:

  • Benzotrifluoride Core: The aromatic ring provides a nonpolar, hydrophobic backbone. The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing, which can enhance membrane permeability and metabolic stability.[3][4] This group significantly contributes to the molecule's nonpolar character.

  • Methylsulphonyl Group (-SO2CH3): This is a polar, electron-withdrawing group. While it contains polar S=O bonds capable of acting as hydrogen bond acceptors, the overall contribution to aqueous solubility can be complex and is often less than that of hydroxyl or amine groups.

  • Bromomethyl Group (-CH2Br): This group is primarily hydrophobic but adds a degree of polarity due to the electronegativity of the bromine atom. It is a reactive moiety, a factor to consider for compound stability during prolonged experiments.

Overall Prediction: The molecule possesses a distinct dual character. The large, fluorinated aromatic core suggests a preference for nonpolar or moderately polar solvents. The polar sulfonyl group may impart some solubility in more polar organic solvents. Therefore, we can predict that solubility will be poor in highly polar, protic solvents like water and in very nonpolar aliphatic solvents like hexane, but favorable in a range of intermediate-polarity solvents.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a robust and reproducible experimental method is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[6]

Rationale for Method Selection

The shake-flask method is chosen for its directness and reliability. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of a saturated solution's concentration.[5] This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility by generating supersaturated solutions.[6] The protocol is consistent with guidelines from regulatory bodies like the OECD for chemical testing.[7]

Proposed Solvent Selection

To generate a comprehensive profile, a diverse set of solvents should be selected, spanning a range of polarities and chemical classes.

Solvent Class Example Solvents Polarity Index Rationale
Nonpolar n-Hexane, Toluene0.0, 2.4To define the lower limit of solubility in hydrophobic environments.
Polar Aprotic Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)3.1, 5.1, 4.4, 5.8, 7.2To probe interactions with solvents that cannot donate hydrogen bonds. Expected to be good solvents.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)5.1, 5.2, 3.9To assess the impact of hydrogen bond-donating solvents on the sulfonyl group.

Solvent polarity index values are approximate and sourced from various compilations.[8]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (solid, >98% purity)

  • HPLC-grade solvents (as listed in the table above)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess of the solid compound to each vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.[5]

  • Solvent Addition: Accurately add a known volume of the selected solvent to each vial (e.g., 1.0 mL).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 25 °C. Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[9] A 48-hour period is often preferred to be certain.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 1-2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the samples by a validated HPLC-UV method.[1][10]

The following diagram illustrates this self-validating workflow.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B Step 1-2 C Seal and Shake at 25°C for 24-48h B->C Step 3 D Settle Undissolved Solid (1-2h) C->D Step 4 E Filter Supernatant (0.22 µm Syringe Filter) D->E Step 5 F Dilute Sample (If Necessary) E->F Step 6 G Quantify by HPLC-UV F->G Step 7

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method with UV detection is the standard for quantifying the concentration of the dissolved compound.[10]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective.

  • Detection: The benzotrifluoride chromophore should provide strong UV absorbance. A wavelength scan should be performed to determine the λmax (e.g., ~254 nm).

  • Calibration: A calibration curve must be prepared using accurately weighed standards of the compound dissolved in the mobile phase. This curve is used to convert the peak area from the sample chromatogram into a concentration value.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Hexane0.0[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Isopropanol3.9[Experimental Value][Calculated Value]
Ethanol5.2[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]
Dimethyl Sulfoxide7.2[Experimental Value][Calculated Value]
Interpreting the Results

The relationship between solvent polarity and solubility can be visualized to reveal trends. We expect a somewhat parabolic relationship, where solubility is lowest in the extremes of polarity and highest in solvents with a polarity that best matches the solute.

The trifluoromethyl and aromatic parts create a significant lipophilic character, while the sulfonyl group provides a polar site for interaction. Solvents like acetone, ethyl acetate, and dichloromethane are excellent at solvating both polar and nonpolar moieties and are therefore predicted to be superior solvents. In contrast, the highly ordered hydrogen-bonding network of alcohols might not interact as favorably with the large nonpolar surface of the molecule, potentially leading to lower solubility than in polar aprotic solvents of similar polarity index.

Caption: Solute-Solvent Interaction Logic.

Conclusion

References

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  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

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  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Section 1, No. 123. OECD. Available at: [Link]

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  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

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Foundational

The Dichotomous Reactivity of the Bromomethyl Group in Trifluoromethylated Benzene Derivatives: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Nuances of a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, the trifluoromethylated benz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the trifluoromethylated benzene motif stands as a cornerstone for tailoring molecular properties. The introduction of a trifluoromethyl (CF₃) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. When this powerful electron-withdrawing group is paired with a reactive bromomethyl handle, the resulting trifluoromethylated benzyl bromide isomers (ortho, meta, and para) become exceptionally versatile building blocks. However, the very electronic influence that makes the CF₃ group so valuable also introduces a fascinating dichotomy in the reactivity of the adjacent bromomethyl group, steering its transformation down distinct mechanistic pathways. This guide, born from extensive field experience and a deep dive into the literature, aims to provide a comprehensive understanding of this reactivity, empowering researchers to harness these reagents with precision and predictability.

The Electronic Tug-of-War: How the Trifluoromethyl Group Dictates Reactivity

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly influences the reactivity of the bromomethyl group, creating a complex interplay that governs the propensity for nucleophilic substitution via either a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism.

The S(_N)1 Pathway and the Destabilized Carbocation

The S(_N)1 mechanism proceeds through a carbocation intermediate. For a benzyl bromide, this would be a benzylic carbocation, which is generally stabilized by resonance with the aromatic ring. However, the presence of a strong electron-withdrawing group like trifluoromethyl dramatically alters this landscape.

  • Destabilization of the Benzylic Carbocation: The CF₃ group inductively pulls electron density away from the benzene ring and, consequently, from the benzylic carbon. This destabilizes the positive charge of the carbocation intermediate, making its formation less favorable. This effect is most pronounced when the CF₃ group is in the para or ortho position, where it can exert its maximum electron-withdrawing influence on the benzylic center through the (\pi)-system. The meta position has a less pronounced, though still significant, destabilizing effect.

The S(_N)2 Pathway and the Activated Electrophile

The S(_N)2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The strong inductive effect of the trifluoromethyl group plays a different, and in this case, activating role.

  • Increased Electrophilicity of the Benzylic Carbon: By withdrawing electron density, the CF₃ group makes the benzylic carbon more electron-deficient and, therefore, a more potent electrophile. This increased electrophilicity makes the carbon atom more susceptible to attack by a nucleophile, thus accelerating the rate of an S(_N)2 reaction.

This electronic tug-of-war is central to understanding the reactivity of trifluoromethylated benzyl bromides. The CF₃ group disfavors the S(_N)1 pathway by destabilizing the carbocation intermediate while simultaneously favoring the S(_N)2 pathway by enhancing the electrophilicity of the reaction center.

Isomeric Influences: A Comparative Analysis of Reactivity

The position of the trifluoromethyl group on the benzene ring—ortho, meta, or para—is not a trivial detail. It has a profound impact on the reactivity of the bromomethyl group due to both electronic and steric factors.

Reactivity Order in Nucleophilic Substitution

While comprehensive kinetic data for the direct comparison of all three isomers under identical conditions is sparse in the literature, we can predict the general reactivity trends based on established principles of physical organic chemistry, such as the Hammett equation, which provides a framework for understanding the electronic effects of substituents on reaction rates.

  • para-Isomer: The para position allows for the strongest electronic communication between the CF₃ group and the benzylic carbon through the (\pi) system. This leads to the most significant destabilization of a potential carbocation, strongly disfavoring the S(_N)1 pathway. Conversely, the benzylic carbon is rendered highly electrophilic, making the para-isomer the most reactive of the three towards S(_N)2 substitution.

  • meta-Isomer: In the meta position, the CF₃ group's electron-withdrawing effect is primarily inductive. While it still destabilizes a carbocation and enhances the electrophilicity of the benzylic carbon, the effect is less pronounced than in the para and ortho positions. Consequently, the meta-isomer is generally less reactive than the para-isomer in S(_N)2 reactions.

  • ortho-Isomer: The ortho-isomer presents a more complex scenario. It experiences a strong electron-withdrawing inductive effect, similar to the para-isomer, which would suggest high reactivity towards S(_N)2. However, the proximity of the bulky CF₃ group to the reaction center introduces significant steric hindrance. This steric hindrance can impede the backside attack of the nucleophile, thereby slowing down the S(_N)2 reaction. Generally, ortho-substituted benzyl halides are known to solvolyze more slowly than their para-isomers due to this steric hindrance reducing nucleophilic displacement at the reaction center[1].

Therefore, the expected order of reactivity in S(_N)2 reactions is:

para > meta > ortho

The following diagram illustrates the interplay of electronic and steric effects on the S(_N)2 transition state for the three isomers.

G cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_substrate para-CF3-C6H4-CH2Br p_ts [Nu---CH2---Br]δ- complex (Stabilized by strong -I effect) p_substrate->p_ts Fastest S_N2 Rate p_product para-CF3-C6H4-CH2Nu p_ts->p_product m_substrate meta-CF3-C6H4-CH2Br m_ts [Nu---CH2---Br]δ- complex (Moderately stabilized by -I effect) m_substrate->m_ts Intermediate S_N2 Rate m_product meta-CF3-C6H4-CH2Nu m_ts->m_product o_substrate ortho-CF3-C6H4-CH2Br o_ts [Nu---CH2---Br]δ- complex (Stabilized by -I effect, but sterically hindered) o_substrate->o_ts Slowest S_N2 Rate o_product ortho-CF3-C6H4-CH2Nu o_ts->o_product

Figure 1: Positional Isomer Effects on SN2 Reactivity.

Practical Applications: A Survey of Nucleophilic Substitution Reactions

The enhanced reactivity of the bromomethyl group in trifluoromethylated benzene derivatives makes them valuable precursors for a wide array of functionalized molecules. The following sections provide an overview of common nucleophilic substitution reactions and include representative experimental protocols.

Synthesis of Ethers (Williamson Ether Synthesis)

The reaction of a trifluoromethylated benzyl bromide with an alkoxide is a straightforward and efficient method for the preparation of the corresponding benzyl ethers. This reaction typically proceeds via an S(_N)2 mechanism.

Table 1: Representative Conditions for Williamson Ether Synthesis

SubstrateNucleophileBaseSolventTemperatureYield
4-(Trifluoromethyl)benzyl bromideEthanolNaHTHFRefluxHigh
3-(Trifluoromethyl)benzyl bromideIsopropanolK₂CO₃DMF80 °CGood
2-(Trifluoromethyl)benzyl bromidePhenolCs₂CO₃Acetonitrile60 °CModerate

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzyl ethyl ether

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add absolute ethanol (1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq.) in anhydrous THF dropwise to the freshly prepared sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench carefully with water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

G start Prepare Sodium Ethoxide (Ethanol + NaH in THF) react Add 4-(CF3)benzyl bromide Reflux in THF start->react workup Quench with Water Extract with Ether react->workup purify Column Chromatography workup->purify product 4-(CF3)benzyl ethyl ether purify->product

Figure 2: Williamson Ether Synthesis Workflow.

Synthesis of Thioethers

The reaction with thiolates to form thioethers is generally a rapid and high-yielding transformation, owing to the high nucleophilicity of sulfur nucleophiles.

Experimental Protocol: Synthesis of S-(4-(Trifluoromethyl)benzyl) thioacetate

  • To a solution of thioacetic acid (1.1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq.) and stir at room temperature for 15 minutes.

  • Add 4-(trifluoromethyl)benzyl bromide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can often be used without further purification or can be purified by column chromatography if necessary.

Synthesis of Esters

Carboxylate anions, being weaker nucleophiles than alkoxides or thiolates, may require slightly more forcing conditions to react efficiently.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzyl acetate

  • In a round-bottom flask, dissolve sodium acetate (1.5 eq.) in a polar aprotic solvent like DMF.

  • Add 4-(trifluoromethyl)benzyl bromide (1.0 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as indicated by TLC analysis.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Synthesis of Amines

Primary and secondary amines readily displace the bromide to form the corresponding substituted benzylamines. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the HBr generated.

Experimental Protocol: Synthesis of N-Benzyl-4-(trifluoromethyl)aniline

  • To a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq.) and aniline (1.2 eq.) in a solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • The residue can be purified by column chromatography on silica gel to yield the desired N-benzylated aniline.

Synthesis of Azides

The azide anion is an excellent nucleophile for S(_N)2 reactions, and the resulting benzyl azides are versatile intermediates for the synthesis of amines (via reduction) and triazoles (via click chemistry).

Experimental Protocol: Synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene

  • Dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo to obtain the benzyl azide. Caution: Benzyl azides can be thermally unstable and should be handled with care.

Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy

As previously discussed, trifluoromethylated benzyl bromides are predisposed to react via an S(_N)2 mechanism due to the electronic destabilization of the carbocation intermediate. However, the S(_N)1 pathway cannot be entirely dismissed, particularly under certain conditions.

Factors Favoring the S(_N)1 Pathway:

  • Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can solvate both the carbocation intermediate and the leaving group, thereby lowering the activation energy for the S(_N)1 pathway.

  • Weak Nucleophiles: Weak nucleophiles are less likely to participate in a bimolecular reaction, giving the substrate more opportunity to ionize first.

  • Lewis Acid Catalysis: The presence of a Lewis acid can assist in the departure of the bromide leaving group, promoting the formation of the carbocation.

Factors Favoring the S(_N)2 Pathway:

  • Strong Nucleophiles: High concentrations of a strong nucleophile will favor the bimolecular attack.

  • Polar Aprotic Solvents: Solvents like acetone, DMF, and DMSO are excellent for S(_N)2 reactions as they solvate the cation but not the anion, leaving the nucleophile "naked" and more reactive.

  • Primary Substrate: Trifluoromethylated benzyl bromides are primary halides, a structural feature that inherently favors the S(_N)2 mechanism due to minimal steric hindrance at the reaction center (with the exception of the ortho-isomer).

The following energy profile diagram illustrates the competition between the S(_N)1 and S(_N)2 pathways for a typical trifluoromethylated benzyl bromide.

G Reactants Ar(CF3)CH2Br + Nu- TS_SN2 Transition State (SN2) [Nu---CH2---Br]δ- Reactants->TS_SN2 ΔG‡(SN2) TS1_SN1 Transition State 1 (SN1) Reactants->TS1_SN1 ΔG‡(SN1, step 1) (High due to CF3 destabilization) Products Ar(CF3)CH2Nu + Br- TS_SN2->Products Intermediate_SN1 Carbocation Intermediate Ar(CF3)CH2+ + Br- TS1_SN1->Intermediate_SN1 TS2_SN1 Transition State 2 (SN1) Intermediate_SN1->TS2_SN1 ΔG‡(SN1, step 2) TS2_SN1->Products note For trifluoromethylated benzyl bromides, ΔG‡(SN2) is generally lower than ΔG‡(SN1, step 1), making the SN2 pathway kinetically favored.

Figure 3: Competitive Energy Profile for SN1 and SN2 Reactions.

Conclusion and Future Outlook

The bromomethyl group in trifluoromethylated benzene derivatives offers a gateway to a vast chemical space, driven by a reactivity profile that is both enhanced and directed by the powerful electronic influence of the CF₃ group. A thorough understanding of the interplay between inductive effects, steric hindrance, and the inherent competition between S(_N)1 and S(_N)2 mechanisms is paramount for the strategic design and successful execution of synthetic routes. The general preference for the S(_N)2 pathway, particularly for the highly reactive para-isomer, provides a reliable platform for the introduction of a diverse range of functional groups. As the demand for complex, highly functionalized molecules continues to grow in drug discovery and materials science, the mastery of the reactivity of these privileged building blocks will remain a critical skill for the modern synthetic chemist.

References

  • Andrews, L. J., & Keefer, R. M. (1951). The Effect of Ortho Substitution on the Rates of Solvolysis of Benzyl and Benzoyl Halides. Journal of the American Chemical Society, 73(9), 4169–4173. [Link]

  • Kwon, Y. B., & Kim, C. K. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2958. [Link]

  • University of Calgary. (n.d.). Chapter 11: Nucleophilic substitution of benzylic halides. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-194. [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 124(33), 9798–9805. [Link]

  • Ravi, R., Sanjeev, R., Jagannadham, V., & Skelton, A. A. (2014). Nucleophilic Substitution Reactions of Meta‐ and Para‐Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 47(1), 36–41. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Bromomethyl)-5-(methylsulpho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. While specific long-term stability data for this compound is not extensively published, this guide synthesizes information from Safety Data Sheets (SDS), analogous chemical structures, and fundamental chemical principles to provide a robust framework for its handling and storage. The guide delves into the chemical properties influencing its stability, potential degradation pathways, recommended storage protocols, and safe handling procedures.

Introduction: Significance and Physicochemical Properties

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (CAS No. 934557-65-0) is a highly functionalized aromatic compound. Its utility as a building block in organic synthesis stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions. The presence of two strong electron-withdrawing groups, the trifluoromethyl and methylsulfonyl moieties, significantly influences the reactivity of the benzyl bromide and the overall stability of the molecule. These groups are often incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While its primary application lies as an intermediate in the synthesis of more complex molecules, its inherent reactivity necessitates a thorough understanding of its stability for ensuring the integrity of starting materials and the success of synthetic campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is presented in Table 1.

PropertyValueReference
CAS Number 934557-65-0[1][2][3]
Molecular Formula C₉H₈BrF₃O₂S[1][2]
Molecular Weight 317.12 g/mol [1][2]
Appearance Likely a solid powder[4]
Purity Typically ≥98%[1]

Chemical Stability and Potential Degradation Pathways

The stability of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is governed by the inherent reactivity of the benzylic bromide functional group, which is further modulated by the electronic effects of the aromatic ring substituents.

The Role of Electron-Withdrawing Groups

The trifluoromethyl (-CF₃) and methylsulfonyl (-SO₂CH₃) groups are potent electron-withdrawing groups. Their presence on the benzene ring significantly deactivates the aromatic system towards electrophilic attack. However, their primary influence on stability relates to the reactivity of the bromomethyl group. These groups destabilize the formation of a benzylic carbocation intermediate that would be involved in an Sₙ1-type substitution reaction. Consequently, nucleophilic substitution reactions at the benzylic carbon are more likely to proceed through an Sₙ2 mechanism. This inherent electronic property influences which nucleophiles will readily react with the compound and under what conditions.

Potential Degradation Pathways

The most common degradation pathway for reactive benzylic bromides is hydrolysis in the presence of water or moisture. This Sₙ2 reaction leads to the formation of the corresponding benzyl alcohol and hydrobromic acid. The accumulation of hydrobromic acid can, in turn, catalyze further degradation.

Caption: Hydrolysis of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride.

The resulting benzyl alcohol from hydrolysis can be susceptible to oxidation, especially if exposed to air (oxygen) over prolonged periods or in the presence of oxidizing agents. This would lead to the formation of the corresponding benzaldehyde, and potentially further to the benzoic acid derivative.

***```dot graph Oxidation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="2-(Hydroxymethyl)-5-(methylsulphonyl)benzotrifluoride"]; B [label="2-Formyl-5-(methylsulphonyl)benzotrifluoride"]; C [label="2-Carboxy-5-(methylsulphonyl)benzotrifluoride"];

A -> B [label="[O]"]; B -> C [label="[O]"]; }

Caption: Recommended workflow for handling the compound.

Step-by-Step Handling Protocol
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the compound to a designated storage area that meets the conditions outlined in Table 2.

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture onto the cold solid.

    • All weighing and handling of the solid should be performed in a certified chemical fume hood.

    • Use clean, dry spatulas and weighing vessels.

  • Dispensing:

    • Once the desired amount is weighed, promptly and securely reseal the container.

    • If possible, flush the headspace of the container with an inert gas (argon or nitrogen) before sealing to displace any air and moisture.

  • Reaction Setup: Add the compound to the reaction vessel under an inert atmosphere.

  • Waste Disposal: Dispose of any unused material and contaminated consumables in a designated, properly labeled hazardous waste container in accordance with institutional and local regulations.

Conclusion

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a valuable but reactive chemical intermediate. While specific stability studies are not widely published, a proactive approach to its storage and handling, based on established chemical principles, is essential for preserving its quality and ensuring the safety of laboratory personnel. By adhering to the guidelines outlined in this technical guide—namely, storage in a cool, dark, dry, and inert environment, and the use of appropriate personal protective equipment and handling techniques—researchers can confidently utilize this compound in their synthetic endeavors.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)benzyl bromide. Retrieved from [Link]

  • Blossomole. (n.d.). 2-(Bromomethyl)-5-(methylsulfonyl)benzotrifluoride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid: An Application Note and Detailed Protocol

Abstract This comprehensive guide details the synthetic protocol for 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a significant heterocyclic compound with potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic protocol for 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a significant heterocyclic compound with potential applications in pharmaceutical research and drug development. The synthesis is strategically designed in a three-stage process, commencing with the construction of the core heterocyclic scaffold, ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, via a Fischer indole synthesis. The subsequent N-alkylation with the bespoke electrophile, 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, is followed by a final saponification step to yield the target carboxylic acid. This document provides an in-depth, step-by-step methodology, including the rationale behind the choice of reagents and reaction conditions, purification techniques, and comprehensive characterization of the intermediates and the final product.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and potential for hydrogen bonding, often leading to improved pharmacological profiles.[3][4] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including kinase inhibition.[1][2] The target molecule, 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, incorporates this key scaffold, functionalized with substituents that are often found in pharmacologically active compounds. The methylsulfonyl and trifluoromethyl groups can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a robust and reproducible protocol for the synthesis of this complex molecule, intended for researchers and scientists in the field of organic and medicinal chemistry.

Overall Synthetic Strategy

The synthesis is logically divided into three main stages, as depicted in the workflow below. This approach allows for the purification and characterization of key intermediates, ensuring the quality and identity of the material proceeding to the next step.

Synthesis_Workflow cluster_0 Stage 1: 7-Azaindole Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Saponification A 2-Aminopyridine B 2-Pyridylhydrazine A->B Diazotization, Reduction D Ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (Intermediate 1) B->D Fischer Indole Synthesis C Ethyl levulinate C->D Fischer Indole Synthesis F Ethyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl) -1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (Intermediate 3) D->F Base-mediated Alkylation E 1-(Bromomethyl)-4-(methylsulfonyl) -2-(trifluoromethyl)benzene (Intermediate 2) E->F Base-mediated Alkylation G Final Product: 2-(2-methyl-1-(...)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid F->G Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Key reagents are listed in the table below.

Reagent/SolventSupplierGrade
2-AminopyridineSigma-Aldrich99%
Sodium nitriteAcros Organics99%
Tin(II) chloride dihydrateAlfa Aesar98%
Ethyl levulinateTCI>98%
Polyphosphoric acidSigma-Aldrich115%
(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanolCombi-Blocks97%
Phosphorus tribromideSigma-Aldrich99%
Sodium hydrideSigma-Aldrich60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%
Sodium hydroxideEMD Millipore99%
EthanolDecon Labs200 proof
Diethyl etherFisher ScientificAnhydrous
Ethyl acetateVWRHPLC grade
HexanesVWRHPLC grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Chromatography: Flash column chromatography was performed using silica gel (230-400 mesh).

Experimental Protocols

Stage 1: Synthesis of the 7-Azaindole Core

The cornerstone of this synthesis is the construction of the 2-methyl-3-acetic acid ester substituted 7-azaindole ring system. This is achieved through the well-established Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[5][6]

Fischer_Indole_Synthesis cluster_0 Step 1.1: Preparation of 2-Pyridylhydrazine cluster_1 Step 1.2: Hydrazone Formation and Cyclization A 2-Aminopyridine B Pyridyldiazonium salt A->B NaNO2, HCl C 2-Pyridylhydrazine B->C SnCl2, HCl E Hydrazone Intermediate C->E Condensation D Ethyl levulinate D->E Condensation F Ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate E->F Polyphosphoric acid, Heat

Caption: Workflow for the Fischer indole synthesis of the 7-azaindole core.

Protocol 1.1: Synthesis of 2-Pyridylhydrazine

  • Diazotization: To a stirred solution of concentrated hydrochloric acid (100 mL) and water (50 mL), add 2-aminopyridine (20.0 g, 0.212 mol) portion-wise, ensuring the temperature is maintained below 10 °C with an ice-salt bath. A solution of sodium nitrite (16.0 g, 0.232 mol) in water (30 mL) is then added dropwise, keeping the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (120.0 g, 0.532 mol) in concentrated hydrochloric acid (100 mL) and cool to 0 °C. The previously prepared diazonium salt solution is then added slowly to the SnCl2 solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to stir for 1 hour at room temperature. The resulting precipitate is collected by vacuum filtration. The solid is then suspended in water and the pH is adjusted to ~10 with a 50% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath. The aqueous layer is extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-pyridylhydrazine as a solid, which can be used in the next step without further purification.

Protocol 1.2: Synthesis of Ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (Intermediate 1)

  • Reaction Setup: In a round-bottom flask, combine 2-pyridylhydrazine (10.0 g, 0.0916 mol) and ethyl levulinate (14.6 g, 0.101 mol).[7]

  • Cyclization: Add polyphosphoric acid (100 g) to the mixture. Heat the reaction mixture to 120 °C and stir for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (500 g). Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford Intermediate 1 as a solid.

    • Expected Yield: 60-70%

    • Characterization (¹H NMR, CDCl₃): δ 8.25 (dd, 1H), 7.80 (dd, 1H), 7.10 (dd, 1H), 3.70 (s, 2H), 4.15 (q, 2H), 2.45 (s, 3H), 1.25 (t, 3H).

Stage 2: N-Alkylation with Substituted Benzyl Bromide

The second stage involves the crucial C-N bond formation, attaching the substituted benzyl moiety to the nitrogen of the 7-azaindole ring. This is achieved through a standard SN2 reaction using a strong base to deprotonate the pyrrole nitrogen, thereby activating it as a nucleophile.

Protocol 2.1: Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (Intermediate 2)

  • Reaction Setup: To a solution of (4-(methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol (5.0 g, 19.5 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, add phosphorus tribromide (2.4 mL, 25.4 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Carefully pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (2 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield Intermediate 2 as a solid, which is typically used without further purification.

    • Expected Yield: >90%

Protocol 2.2: Synthesis of Ethyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (Intermediate 3)

  • Deprotonation: To a solution of Intermediate 1 (4.0 g, 17.2 mmol) in anhydrous DMF (80 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.83 g, 20.7 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add a solution of Intermediate 2 (6.0 g, 18.9 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture at 0 °C.[8] Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water (10 mL). The mixture is then poured into water (300 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 3:7 to 1:1 gradient) to give Intermediate 3 as a viscous oil or solid.

    • Expected Yield: 75-85%

Stage 3: Saponification to the Final Product

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A base-mediated saponification is employed, which is a standard and efficient method for this transformation.

Protocol 3.1: Synthesis of 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

  • Hydrolysis: Dissolve Intermediate 3 (5.0 g, 9.4 mmol) in a mixture of ethanol (50 mL) and water (25 mL). Add sodium hydroxide (1.13 g, 28.2 mmol) and heat the mixture to reflux for 2 hours.

  • Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH 3-4 with 1M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product as a solid.

    • Expected Yield: 85-95%

    • Characterization (¹H NMR, DMSO-d₆): δ 12.4 (s, 1H, COOH), 8.20 (d, 1H), 8.05 (d, 1H), 7.90 (dd, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 5.80 (s, 2H), 3.65 (s, 2H), 3.30 (s, 3H, SO₂CH₃), 2.40 (s, 3H, CH₃).

    • HRMS (ESI): Calculated for C₂₁H₁₈F₃N₂O₄S [M+H]⁺, found [M+H]⁺.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. By following the outlined procedures, researchers can successfully prepare this complex molecule with good overall yield and high purity. The methods described herein are based on established and robust chemical transformations, and the rationale provided for each step should aid in troubleshooting and potential adaptation for the synthesis of related analogues.

References

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. 2017 May 19;22(5):846. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, Vol. 50, No. 9, December, 2014. [Link]

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2016, 2016(4), M910. [Link]

  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. 2022. [Link]

  • Catalytic reaction study of levulinic acid esterification to ethyl levulinate using modified carbon catalyst and acidic DES. JURNAL TEKNOLOGI, 86(5), 2024, 723–732. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank 2022, 2022(4), M1483. [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333. [Link]

  • Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones. An-Najah Staff. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. [Link]

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Application

Application Notes and Protocols for Phase Transfer Catalyzed N-Alkylation using 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phase transfer catalysis (PTC) for the N-alkylation of amines with the versatile reagent,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phase transfer catalysis (PTC) for the N-alkylation of amines with the versatile reagent, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. The strategic introduction of the 2-(methylsulphonyl)-5-(trifluoromethyl)benzyl moiety is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The sulfonyl group, being a strong electron-withdrawing group, further modulates the electronic properties of the molecule. This guide delves into the mechanistic underpinnings of PTC in this context and provides a detailed, actionable protocol for its successful implementation in the laboratory.

The Strategic Advantage of Phase Transfer Catalysis in N-Alkylation

N-alkylation is a cornerstone transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] Traditional methods for N-alkylation often necessitate the use of strong, hazardous bases (e.g., sodium hydride, lithium diisopropylamide) and anhydrous, polar aprotic solvents (e.g., DMF, DMSO), which can be costly and environmentally burdensome to handle and dispose of.[4]

Phase transfer catalysis (PTC) emerges as a powerful and green alternative that circumvents many of these limitations.[5][6] PTC facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing the nucleophilic amine and an inorganic base, and an organic phase containing the electrophilic alkylating agent.[7] This is achieved through the action of a phase transfer catalyst, commonly a quaternary ammonium or phosphonium salt, which transports the deprotonated amine (or hydroxide ion) from the aqueous/solid phase to the organic phase, where it can react with the alkylating agent.[8][9]

The key benefits of employing PTC for N-alkylation include:

  • Milder Reaction Conditions: Utilizes inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate.[5]

  • Simplified Procedures: Often avoids the need for strictly anhydrous conditions.

  • Enhanced Reactivity: The "naked" anion transferred to the organic phase is highly reactive.[8]

  • Greener Chemistry: Reduces the reliance on hazardous solvents and reagents.[6]

  • Scalability: PTC processes are often readily scalable for industrial applications.[10]

Mechanism of Phase Transfer Catalyzed N-Alkylation

The mechanism of PTC for N-alkylation, as first elucidated by Starks, involves a catalytic cycle that shuttles the reactive nucleophile across the phase boundary.[4] The process can be summarized in the following key steps:

  • Deprotonation: In the aqueous or at the interface, the amine (R₂NH) is deprotonated by the inorganic base (e.g., NaOH) to form the corresponding amide anion (R₂N⁻).

  • Ion Exchange: The phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the amide anion, forming an ion pair (Q⁺NR₂⁻) that is lipophilic.

  • Phase Transfer: The lipophilic ion pair migrates from the aqueous or interfacial region into the bulk organic phase.

  • N-Alkylation: In the organic phase, the highly reactive, poorly solvated amide anion undergoes a nucleophilic substitution (Sₙ2) reaction with the alkylating agent, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, to form the N-alkylated product. A new salt, Q⁺Br⁻, is generated.

  • Catalyst Regeneration: The catalyst cation (Q⁺) transports the bromide anion (Br⁻) back to the aqueous phase, where it can exchange for another amide anion, thus completing the catalytic cycle.

PTC_N_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase R2NH R₂NH (Amine) R2N_Na R₂N⁻Na⁺ R2NH->R2N_Na Deprotonation NaOH NaOH (Base) NaOH->R2N_Na QNR2_org Q⁺NR₂⁻ R2N_Na->QNR2_org Ion Exchange & Phase Transfer QBr_aq Q⁺Br⁻ QX_aq Q⁺X⁻ QBr_aq->QX_aq Catalyst Regeneration QX_aq->QNR2_org ArCH2Br ArCH₂Br (Alkylating Agent) ArCH2NR2 ArCH₂NR₂ (Product) ArCH2Br->ArCH2NR2 QNR2_org->ArCH2NR2 SN2 Reaction QBr_org Q⁺Br⁻ QNR2_org->QBr_org QBr_org->QBr_aq Phase Transfer

Experimental Protocol: N-Alkylation of Morpholine

This protocol details the N-alkylation of morpholine as a model secondary amine with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride.

Materials and Reagents
  • 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (MW: 346.15 g/mol )

  • Morpholine (MW: 87.12 g/mol )

  • Tetrabutylammonium bromide (TBAB) (MW: 322.37 g/mol )

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (3.46 g, 10.0 mmol, 1.0 equiv.), toluene (40 mL), and tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 0.1 equiv.).

  • Addition of Amine and Base: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equiv.) in deionized water (20 mL). To the reaction flask, add morpholine (1.05 g, 12.0 mmol, 1.2 equiv.) followed by the aqueous NaOH solution.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring. The stirring should be sufficient to create a fine emulsion, maximizing the interfacial area.[11]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting benzyl bromide should be visualized under UV light. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Phase Separation and Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases, the purity of the crude product is high.

Experimental_Workflow A 1. Reaction Setup (Alkylating Agent, Solvent, PTC) B 2. Add Amine & Aqueous Base A->B C 3. Heat and Stir Vigorously (60°C) B->C D 4. Monitor by TLC C->D E 5. Cooldown and Quench D->E F 6. Phase Separation & Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (if needed) G->H I 9. Characterization (NMR, MS, IR) H->I

Characterization

The structure of the product, 4-((2-(methylsulphonyl)-5-(trifluoromethyl)phenyl)methyl)morpholine, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the presence of the desired structural motifs and the successful formation of the C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Optimization and Troubleshooting

The efficiency of a PTC N-alkylation can be influenced by several factors.[12] The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterOptimization StrategyPotential Issues & Solutions
Phase Transfer Catalyst Screen different quaternary ammonium salts (e.g., TBAB, Aliquat 336). The lipophilicity of the catalyst is crucial.[5]Low Yield: The catalyst may be "poisoned" by the bromide leaving group. Consider using a different catalyst or a catalyst with a different counter-ion.[5]
Solvent Toluene is a good starting point. Other non-polar solvents like xylenes can be used. Avoid highly polar aprotic solvents which can hinder the PTC mechanism.Slow Reaction: The solvent may not be optimal for the solubility of the ion pair. Screen a range of non-polar solvents.
Base Concentration A 20-50% w/w aqueous solution of NaOH or KOH is generally effective.[13]Side Reactions (e.g., elimination): The base may be too concentrated, especially with sensitive substrates.[14] Reduce the base concentration.
Temperature Start at a moderate temperature (e.g., 60 °C) and adjust as needed.Decomposition: The alkylating agent or product may be thermally unstable. Run the reaction at a lower temperature for a longer duration.
Stirring Rate Vigorous stirring is essential to maximize the interfacial surface area for efficient phase transfer.[11]Inconsistent Results: Inadequate stirring can lead to poor reproducibility. Ensure the stirring is vigorous enough to maintain a good emulsion.

Data Presentation

The following table presents hypothetical data for the N-alkylation of morpholine with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride under various PTC conditions to illustrate the impact of key parameters.

EntryCatalyst (mol%)Base (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)
1TBAB (10)NaOH (2.0)60592>95
2Aliquat 336 (10)NaOH (2.0)60588>95
3TBAB (10)K₂CO₃ (2.0)80875>90
4TBAB (5)NaOH (2.0)60885>95
5TBAB (10)NaOH (2.0)401278>95

Conclusion

Phase transfer catalysis offers a robust, efficient, and environmentally conscious methodology for the N-alkylation of amines with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. The protocol and guidelines presented herein provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, facilitating the development of novel molecules with potential applications in drug discovery and materials science. The inherent scalability of PTC also makes this approach attractive for process development and larger-scale manufacturing.

References

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Wordpress. [Link]

  • PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

  • Van der Eycken, J., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Van der Eycken, J., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. [Link]

  • RSC Publishing. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]

  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. [Link]

  • Halpern, M. (2014, December). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc. [Link]

  • CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Google Patents. (2020). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. (2019, July 2). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. [Link]

Sources

Method

Application Note: Gram-Scale Synthesis of (2-Amino-4-methylphenyl)acetic Acid, a Key Precursor for Fevipiprant Analogues

Abstract This application note provides a detailed, field-proven protocol for the gram-scale synthesis of (2-Amino-4-methylphenyl)acetic acid, a crucial precursor for the development of Fevipiprant and other potent CRTh2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of (2-Amino-4-methylphenyl)acetic acid, a crucial precursor for the development of Fevipiprant and other potent CRTh2 receptor antagonists. The described two-step synthetic route begins with the regioselective nitration of commercially available 4-methylphenylacetic acid to yield 4-methyl-2-nitrophenylacetic acid, followed by a robust catalytic transfer hydrogenation to furnish the final product. This guide is designed for researchers in drug development and medicinal chemistry, offering in-depth explanations of experimental choices, a self-validating protocol with integrated analytical checkpoints, and comprehensive safety guidelines to ensure reliable and scalable production.

Introduction and Scientific Context

Fevipiprant is an orally administered antagonist of the prostaglandin D2 receptor 2 (CRTh2), which has been investigated for the treatment of asthma and other inflammatory conditions. The CRTh2 receptor is a key mediator in the type 2 inflammatory cascade, activated by prostaglandin D2 (PGD2) released primarily from mast cells. This activation leads to the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, which are central to the pathophysiology of allergic asthma. By blocking this receptor, Fevipiprant can inhibit the inflammatory response.

The synthesis of complex active pharmaceutical ingredients (APIs) like Fevipiprant relies on the efficient and scalable production of key intermediates. (2-Amino-4-methylphenyl)acetic acid represents a foundational building block, containing the essential phenylacetic acid moiety and a strategically positioned amino group, which is critical for the subsequent construction of the core heterocyclic scaffold of Fevipiprant analogues.

This document outlines a reliable two-step synthesis designed for gram-scale throughput, focusing on process safety, reproducibility, and high purity of the final precursor.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a classic and robust approach for introducing an amine ortho to an activating group on a benzene ring.

Overall Reaction Scheme:

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Catalytic Transfer Hydrogenation A 4-Methylphenylacetic Acid B 4-Methyl-2-nitrophenylacetic Acid A->B HNO₃, H₂SO₄ 0-5 °C C 4-Methyl-2-nitrophenylacetic Acid D (2-Amino-4-methylphenyl)acetic Acid (Target Precursor) C->D Pd/C, HCOOH-NH₄⁺ Methanol, Reflux

Caption: Two-step synthesis of the Fevipiprant precursor.

Step 1: Electrophilic Aromatic Substitution (Nitration) The synthesis commences with 4-methylphenylacetic acid. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the acetic acid moiety (-CH₂COOH) is a deactivating, meta-directing group. The powerful activating nature of the methyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it. The nitronium ion is generated in situ from a mixture of concentrated nitric and sulfuric acids.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺.[2] Strict temperature control (0-5 °C) is critical to prevent over-nitration and the formation of unwanted isomers.

Step 2: Reduction of the Nitro Group The second step involves the reduction of the nitro group to a primary amine. While various methods exist, catalytic transfer hydrogenation is selected for its efficiency, safety, and scalability.[3] This method avoids the need for high-pressure hydrogenation gas cylinders. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation.[4] Ammonium formate, generated in situ from formic acid and ammonia or used directly, serves as the hydrogen donor.[5] The reaction proceeds by the transfer of hydrogen atoms from the donor to the nitro group on the surface of the palladium catalyst, leading to the desired amine with high chemoselectivity. This method is generally preferred over reductions using metals in acidic media (e.g., Sn/HCl) as the workup is significantly simpler and avoids large amounts of metallic waste.

Materials and Equipment

Reagent and Solvent Data:

Reagent Formula MW ( g/mol ) Molar Eq. (Step 1) Molar Eq. (Step 2)
4-Methylphenylacetic Acid C₉H₁₀O₂ 150.17 1.0 -
Sulfuric Acid (98%) H₂SO₄ 98.08 ~10 (as solvent) -
Nitric Acid (70%) HNO₃ 63.01 1.1 -
4-Methyl-2-nitrophenylacetic Acid C₉H₉NO₄ 195.17 - 1.0
Palladium on Carbon (10 wt%) Pd/C - - 0.02 (catalyst)
Ammonium Formate HCOONH₄ 63.06 - 5.0
Methanol CH₃OH 32.04 - (solvent)
Ethyl Acetate C₄H₈O₂ 88.11 (solvent) (solvent)

| Hexanes | C₆H₁₄ | 86.18 | (solvent) | (solvent) |

Equipment:

  • Three-neck round-bottom flasks (1 L and 500 mL) equipped for mechanical stirring

  • Dropping funnel (250 mL)

  • Reflux condenser

  • Mechanical overhead stirrer

  • Thermometer and temperature controller

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • High-vacuum pump

Detailed Experimental Protocols

PART A: Synthesis of 4-Methyl-2-nitrophenylacetic Acid (Intermediate)

  • Reaction Setup: In a fume hood, equip a 1 L three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Initial Cooling: Charge the flask with concentrated sulfuric acid (300 mL). Begin stirring and cool the acid to 0 °C using an ice-water bath.

  • Substrate Addition: Once the acid is at 0 °C, add 4-methylphenylacetic acid (30.0 g, 0.20 mol) portion-wise, ensuring the temperature does not exceed 10 °C. Continue stirring until all solids have dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (15.0 mL, ~0.22 mol) to chilled concentrated sulfuric acid (30 mL) in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the starting material over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing crushed ice (~800 g) with vigorous stirring. This will precipitate the crude product.

  • Isolation: Allow the ice to melt, then collect the pale-yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product under high vacuum at 40-50 °C to a constant weight.

    • Typical Yield: 35.2 g (90%)

    • Characterization: Melting point, ¹H NMR, IR.

PART B: Synthesis of (2-Amino-4-methylphenyl)acetic Acid (Final Precursor)

  • Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: To the flask, add the dried 4-methyl-2-nitrophenylacetic acid (19.5 g, 0.10 mol), methanol (250 mL), and ammonium formate (31.5 g, 0.50 mol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~0.4 g dry weight) to the suspension. Caution: Pd/C is flammable when dry. Handle with care.

  • Reduction Reaction: Heat the mixture to reflux (~65 °C) with vigorous stirring. The reaction is exothermic, and gas evolution (CO₂) will be observed. Maintain a gentle reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product is more polar and may require a different solvent system or visualization technique (e.g., ninhydrin stain) to see clearly.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification (Acid-Base Extraction):

    • Dissolve the resulting residue in 1 M sodium hydroxide solution (150 mL).

    • Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 5-6 by the slow addition of 2 M hydrochloric acid. The product will precipitate as an off-white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

    • Typical Yield: 13.9 g (84%)

    • Characterization: Melting point, ¹H NMR, ¹³C NMR, IR, Mass Spectrometry.

Process Validation and Characterization

A self-validating protocol requires rigorous analytical confirmation at each stage.

Expected Analytical Data:

CompoundTestExpected Result
4-Methyl-2-nitrophenylacetic Acid Melting Point148-151 °C
¹H NMR (DMSO-d₆)δ ~12.9 (s, 1H, COOH), 8.0 (d, 1H, ArH), 7.6 (dd, 1H, ArH), 7.4 (d, 1H, ArH), 3.9 (s, 2H, CH₂), 2.4 (s, 3H, CH₃)
IR (KBr, cm⁻¹)~3000-2500 (O-H stretch), 1710 (C=O), 1525 (N-O asymm), 1350 (N-O symm)
(2-Amino-4-methylphenyl)acetic Acid Melting Point130-133 °C
¹H NMR (DMSO-d₆)δ ~6.9 (d, 1H, ArH), 6.5 (s, 1H, ArH), 6.4 (d, 1H, ArH), 4.9 (s, 2H, NH₂), 3.4 (s, 2H, CH₂), 2.1 (s, 3H, CH₃)
IR (KBr, cm⁻¹)~3400 & 3300 (N-H stretch), 1695 (C=O), 1620 (N-H bend)
ESI-MS (m/z)[M+H]⁺ calculated for C₉H₁₁NO₂: 166.08; found: 166.1

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitration: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care. The nitration reaction is highly exothermic and can run away if the temperature is not controlled. Ensure a robust cooling bath is in place before starting. Quenching should be performed slowly and carefully.

  • Catalytic Transfer Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Never allow the catalyst to dry completely on the filter paper. Quench the used catalyst on the Celite pad with plenty of water before disposal. The reaction produces CO₂, so ensure adequate ventilation.

Logical Workflow Diagram

workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction s1_setup Setup & Cooling s1_add Substrate Addition s1_setup->s1_add s1_nitrate Dropwise Nitration (0-5 °C) s1_add->s1_nitrate s1_monitor TLC Monitoring s1_nitrate->s1_monitor s1_quench Ice Quench s1_monitor->s1_quench s1_isolate Filter & Dry s1_quench->s1_isolate s1_char Characterize Intermediate s1_isolate->s1_char s2_setup Setup & Reagent Charge s1_char->s2_setup Proceed with Pure Intermediate s2_react Reflux with Pd/C s2_setup->s2_react s2_monitor TLC Monitoring s2_react->s2_monitor s2_filter Filter Catalyst s2_monitor->s2_filter s2_evap Evaporate Solvent s2_filter->s2_evap s2_purify Acid-Base Extraction s2_evap->s2_purify s2_isolate Filter & Dry s2_purify->s2_isolate s2_char Final Characterization s2_isolate->s2_char

Sources

Technical Notes & Optimization

Troubleshooting

minimizing N-7 isomer formation in azaindole alkylation with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

Topic: Minimizing N-7 Isomer Formation in the Alkylation of 7-Azaindole with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing N-7 Isomer Formation in the Alkylation of 7-Azaindole with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into controlling the regioselectivity of 7-azaindole alkylation. We will specifically address the challenges associated with the formation of the undesired N-7 isomer when using the sterically demanding and electronically activated electrophile, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize this critical reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing this reaction.

Q1: Why is controlling regioselectivity in 7-azaindole alkylation so critical?

7-Azaindole is a "privileged scaffold" in medicinal chemistry, frequently used as a bioisosteric replacement for indole to improve properties like solubility and target binding.[1] The N-1 and N-7 substituted isomers are distinct chemical entities with different three-dimensional shapes and hydrogen bonding capabilities. As such, they will exhibit different pharmacological activities, toxicological profiles, and pharmacokinetic properties. Formation of a mixture of isomers necessitates costly and often difficult chromatographic separation, reducing the overall yield and efficiency of the synthesis. Therefore, controlling the reaction to produce a single, desired isomer is paramount for drug development programs.

Q2: What are the key chemical factors that determine whether alkylation occurs at the N-1 (pyrrole-type) or N-7 (pyridine-type) position?

The outcome of the alkylation is a delicate balance between several competing factors:

  • Steric Hindrance: The N-1 position is generally less sterically encumbered than the N-7 position, which is adjacent to the fused pyridine ring. Bulky electrophiles will preferentially react at the more accessible N-1 site.

  • Electronic Effects: The N-1 nitrogen is part of a pyrrole-like ring, while the N-7 is pyridine-like. Upon deprotonation, the resulting anion's charge distribution is influenced by the entire heterocyclic system.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a decisive role. These factors dictate the nature of the azaindole anion and its associated counter-ion (e.g., Na+, K+, Cs+), influencing whether it exists as a tight ion pair or a solvent-separated ion pair.[2][3] This, in turn, governs the nucleophilicity and accessibility of each nitrogen atom.

Q3: Our electrophile, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, is sterically hindered. How does this specifically influence the reaction?

This is a key feature that can be exploited to your advantage. The trifluoromethyl group (-CF3) at the ortho position of the benzyl bromide creates a significant steric shield around the reactive benzylic carbon. This bulkiness strongly disfavors an approach to the more sterically congested N-7 position of the 7-azaindole. The reaction pathway leading to the N-1 isomer is significantly less hindered, making it the kinetically favored product under most conditions. This inherent steric bias is the primary reason why high N-1 selectivity is achievable with this specific electrophile.

Q4: Given the properties of the reactants, what is the expected major product and why?

The N-1 alkylated isomer is the expected major product . This prediction is based on the convergence of two critical factors:

  • Steric Dominance: As discussed in Q3, the steric bulk of the ortho-trifluoromethyl group on the electrophile will strongly direct the alkylation to the less hindered N-1 position.

  • Thermodynamic Stability: The 1H-tautomer of azaindoles is generally considered more thermodynamically stable than the 7H-tautomer.[2][3] While this applies to the starting material, the resulting N-1 substituted product often benefits from reduced steric strain and favorable electronic delocalization, making it the more stable isomer.

Therefore, the reaction should have a strong intrinsic preference for N-1 substitution. If significant N-7 isomer is observed, it indicates that the reaction conditions are overriding this natural preference, which is the focus of our troubleshooting guide.

Section 2: Troubleshooting Guide: High N-7 Isomer Formation

Core Problem: My reaction is producing a significant amount (>5-10%) of the undesired N-7 isomer. How can I modify the experimental conditions to favor the N-1 product?

This is a common issue that can almost always be resolved by systematically tuning the reaction parameters. The formation of the N-7 isomer suggests that the reaction is occurring under conditions that either favor the thermodynamic product (if N-7 is more stable under those specific solvent/ion conditions) or that the kinetic barrier for N-7 attack has been unusually lowered.

A. The Decisive Role of the Base and Counter-ion

The base deprotonates the 7-azaindole, and the resulting counter-ion (cation) plays a crucial role in directing the electrophile.

Causality: A small, "hard" cation like Na+ (from NaH) can form a tight ion pair with the azaindole anion. In polar aprotic solvents, this can lead to increased reactivity at the more electronegative N-7 atom. Conversely, a large, "soft" cation like Cs+ (from Cs₂CO₃) coordinates differently and is known to promote N-1 selectivity, potentially by sterically blocking the N-7 position or through chelation effects in related systems.[4]

Troubleshooting Steps:

  • Switch to a Cesium Base: If you are using NaH or K₂CO₃, the first and most effective change is to switch to Cesium Carbonate (Cs₂CO₃). It is widely reported to enhance N-1 selectivity in the alkylation of similar heterocyclic systems.[4]

  • Consider a Bulky Base: A non-nucleophilic, bulky base like potassium tert-butoxide (t-BuOK) can sometimes alter selectivity due to the large size of the base itself and its counter-ion.

BaseCounter-ionTypical SolventRationale & Expected Outcome on N-1:N-7 Ratio
NaH Na⁺THF, DMFCan lead to poor selectivity. The small cation may favor N-7 attack in some cases. (Often a source of the problem)
K₂CO₃ K⁺DMF, AcetonitrileModerate selectivity. A common but not always optimal choice.
Cs₂CO₃ Cs⁺DMF, DioxaneHighly Recommended. The large, soft cation generally provides excellent N-1 selectivity.[4]
t-BuOK K⁺THFStrong, bulky base. May improve selectivity but can introduce side reactions if conditions are not optimized.
B. Solvent Effects: Modulating Ion-Pair Interactions

The solvent determines how "free" the azaindole anion is to react.

Causality: Polar aprotic solvents like DMF and DMSO are effective at solvating cations, leading to a more "naked" or "solvent-separated" anion. This can sometimes increase the reactivity of the N-7 position. Less polar solvents like THF or Dioxane promote tighter ion-pairing between the anion and the counter-ion, which, especially with a large cation like Cs+, can physically block the N-7 position and enhance N-1 selectivity.[5][6]

Troubleshooting Steps:

  • Move Away from Highly Polar Solvents: If you are using DMF or DMSO and observing the N-7 isomer, consider switching to THF or 1,4-Dioxane.

  • Perform a Solvent Screen: Test a matrix of conditions with your chosen base (preferably Cs₂CO₃) in DMF, Acetonitrile, THF, and Dioxane to empirically determine the optimal solvent for your system.

C. Temperature Control: The Key to Kinetic Selectivity

Causality: The N-1 alkylation is expected to be the kinetically controlled product due to lower steric hindrance. Lowering the reaction temperature will amplify the difference in the activation energies between the two competing pathways (N-1 vs. N-7 attack), thereby increasing the selectivity for the product that forms faster (N-1). Higher temperatures provide more energy to overcome the activation barrier for the more hindered N-7 pathway and can also lead to isomer equilibration if the reaction is reversible under the conditions.

Troubleshooting Steps:

  • Cool the Reaction: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If N-7 formation persists, run the entire reaction at 0 °C or even lower (-20 °C), though this will likely increase the reaction time.

  • Avoid High Temperatures: Do not heat the reaction unless absolutely necessary for solubility or reactivity, as this is the most common cause of reduced regioselectivity.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Procedure for N-1 Selective Alkylation

This protocol is designed as a robust starting point to maximize the yield of the N-1 isomer and minimize N-7 formation.

Materials:

  • 7-Azaindole

  • 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

  • Cesium Carbonate (Cs₂CO₃), finely ground

  • Anhydrous 1,4-Dioxane or THF

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 eq.) and cesium carbonate (1.5 - 2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with a dry inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (or THF) to create a concentration of approximately 0.1 M with respect to the 7-azaindole.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Electrophile Addition: Dissolve 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (1.05 eq.) in a minimal amount of anhydrous dioxane and add it dropwise to the cooled suspension over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting 7-azaindole.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-1 isomer.

Protocol 2: Analytical Method for Isomer Ratio Determination

Accurate quantification of the N-1 to N-7 isomer ratio is essential for optimization.

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Suggested Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA)

  • Gradient: Start with a gradient of 10-95% B over 15-20 minutes. The N-1 and N-7 isomers are generally well-resolved, with one eluting slightly later than the other due to differences in polarity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm and 280 nm.

  • Quantification: Integrate the peak areas of the N-1 and N-7 isomers. The ratio of the areas provides a good approximation of the product ratio. For precise quantification, isolation of both isomers is required to determine their respective response factors.

Section 4: Visual Guides & Mechanisms

Visual aids to understand the core concepts of this reaction.

G cluster_start Reactants cluster_pathways Competing Reaction Pathways cluster_products Products Azaindole 7-Azaindole Anion N1_Attack N-1 Attack (Less Hindered) Azaindole->N1_Attack  Path A N7_Attack N-7 Attack (More Hindered) Azaindole->N7_Attack  Path B Electrophile 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride Electrophile->N1_Attack Electrophile->N7_Attack N1_Product Desired N-1 Isomer (Kinetic Product) N1_Attack->N1_Product Lower Activation Energy (Favored) N7_Product Undesired N-7 Isomer N7_Attack->N7_Product Higher Activation Energy (Disfavored) G Start High N-7 Isomer Detected? Base_Check What base are you using? Start->Base_Check NaH_Path NaH / K2CO3 Base_Check->NaH_Path Cs2CO3_Path Cs2CO3 Base_Check->Cs2CO3_Path Good Solvent_Check What solvent are you using? DMF_Path DMF / DMSO Solvent_Check->DMF_Path THF_Path THF / Dioxane Solvent_Check->THF_Path Good Temp_Check What temperature? High_Temp_Path Room Temp or Heated Temp_Check->High_Temp_Path Low_Temp_Path 0°C or below Temp_Check->Low_Temp_Path Good Action_Base Action: Switch to Cs2CO3 NaH_Path->Action_Base Cs2CO3_Path->Solvent_Check Action_Solvent Action: Switch to THF or Dioxane DMF_Path->Action_Solvent THF_Path->Temp_Check Action_Temp Action: Cool reaction to 0°C High_Temp_Path->Action_Temp Action_Base->Solvent_Check Action_Solvent->Temp_Check

Sources

Optimization

troubleshooting low yield in Fevipiprant synthesis step involving 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

Technical Support Center: Fevipiprant Synthesis Troubleshooting Guide for the Synthesis of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride Welcome to the technical support center for the synthesis of key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fevipiprant Synthesis

Troubleshooting Guide for the Synthesis of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

Welcome to the technical support center for the synthesis of key intermediates in the Fevipiprant production pathway. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, a critical precursor for Fevipiprant[1][2]. Low yields in this step can significantly impact the overall efficiency of the Fevipiprant synthesis. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues.

Troubleshooting Low Yields

This section addresses the most common issues encountered during the benzylic bromination of 2-methyl-5-(methylsulphonyl)benzotrifluoride. The transformation is a free-radical substitution, and its success hinges on the careful control of radical initiation, propagation, and termination steps[3].

Q1: My reaction has a low conversion rate, with a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

A1: Low conversion is typically indicative of inefficient radical chain initiation or propagation. Several factors could be at play:

  • Ineffective Radical Initiation: The free-radical chain reaction must be properly initiated using either light (photo-initiation) or a chemical radical initiator[4][5].

    • Chemical Initiator Issues: Common initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have specific decomposition temperatures. Ensure your reaction temperature is appropriate for the chosen initiator. For example, AIBN decomposition is efficient between 65-85°C. BPO decomposes at a slightly higher temperature range. Crucially, these initiators degrade over time and should be fresh. An old or improperly stored initiator will have significantly reduced activity.

    • Photo-initiation Issues: If using UV light, ensure the lamp is functioning correctly and emitting at the appropriate wavelength to induce homolytic cleavage of the bromine source. The reaction vessel must be made of a material transparent to the required UV wavelength (e.g., quartz).

  • Presence of Radical Inhibitors: Oxygen is a potent radical scavenger and can terminate the chain reaction. Other impurities, such as phenols or anilines, if present in the starting material or solvent, can also act as inhibitors.

    • Solution: Degas the solvent and reaction mixture thoroughly before heating or irradiation. This can be achieved by bubbling an inert gas (Nitrogen or Argon) through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Insufficient Reaction Time or Temperature: The substrate, 2-methyl-5-(methylsulphonyl)benzotrifluoride, is electron-deficient due to the trifluoromethyl and methylsulfonyl groups. These electron-withdrawing groups can slightly destabilize the benzylic radical intermediate, making the reaction slower than with electron-rich substrates[6].

    • Solution: Increase the reaction time and monitor progress by TLC or GC-MS. A modest increase in temperature might also be beneficial, but be cautious as this can also promote side reactions.

Q2: My conversion is high, but the yield of the desired mono-brominated product is low due to the formation of multiple byproducts, especially the di-brominated species.

A2: This is a classic selectivity problem in benzylic bromination, often referred to as over-bromination[7]. The key is to maintain a very low, steady concentration of molecular bromine (Br₂) throughout the reaction.

  • Choice of Brominating Agent: Using elemental bromine (Br₂) directly often leads to poor selectivity and potential aromatic bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation[5][8]. NBS reacts with the HBr byproduct formed during the propagation step to slowly generate Br₂, keeping its concentration low and favoring the desired radical pathway[6][9].

  • Quality of NBS: The purity of NBS is critical. Over time, NBS can decompose, leading to an accumulation of Br₂ and HBr. Using such "aged" NBS can lead to a burst of radical activity at the start of the reaction, promoting over-bromination[7].

    • Solution: Use freshly opened, high-purity NBS. If in doubt, recrystallize the NBS from water. Pure NBS should be a white solid; a yellow or orange tint indicates the presence of Br₂.

  • Reaction Conditions: High temperatures and high concentrations of the initiator can increase the radical concentration to a point where the reaction becomes uncontrollable, leading to a mixture of products.

    • Solution: Perform the reaction at the lowest effective temperature. Consider adding the radical initiator in portions over the course of the reaction to maintain a steady, controlled radical flux.

Q3: I am observing byproducts that suggest bromination on the aromatic ring. Why is this happening and how can I prevent it?

A3: Aromatic bromination is an electrophilic substitution reaction, which proceeds via an ionic mechanism, not a radical one. Its occurrence suggests that your reaction conditions are favoring ionic pathways.

  • Cause: This is rarely an issue when using NBS in a non-polar solvent. However, it can occur if there are Lewis acid catalysts present or if a polar, protic solvent is used[4]. Br₂ in the presence of trace amounts of acid can act as an electrophile.

  • Prevention:

    • Solvent Choice: Use a non-polar aprotic solvent. Carbon tetrachloride (CCl₄) is a traditional choice, though its use is now restricted. Safer alternatives include cyclohexane or chlorobenzene.

    • Purity: Ensure all reagents and glassware are scrupulously dry and free of acidic contaminants.

    • Reagent: Stick to NBS as the bromine source, as it is specifically designed to minimize ionic side reactions[3].

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?

A: NBS is preferred because it provides a low, constant concentration of Br₂ in the reaction mixture. The reaction mechanism involves the formation of a bromine radical (Br•) which abstracts a benzylic hydrogen. The resulting HBr then reacts with NBS to produce a molecule of Br₂. This newly formed Br₂ is then consumed by the benzylic radical to form the product and another Br• radical, continuing the chain. This clever mechanism prevents a high concentration of Br₂ from building up, which minimizes side reactions like addition to double bonds (not relevant here) and over-bromination[3][6][9].

Q: What is the optimal solvent for this reaction?

A: The ideal solvent should be non-polar, aprotic, and inert to radical conditions. It should also have a boiling point that is compatible with the decomposition temperature of your chosen radical initiator. Historically, carbon tetrachloride (CCl₄) was widely used[5]. However, due to its toxicity and environmental concerns, alternatives such as cyclohexane, chlorobenzene, or acetonitrile are now more common.

Q: How critical is the choice of radical initiator?

A: The choice is very important. The initiator must be selected based on the reaction temperature. Its half-life at a given temperature determines the rate of radical generation. For instance, AIBN has a half-life of about one hour at 82°C, making it suitable for reactions run in solvents like cyclohexane (b.p. 81°C). Benzoyl peroxide (BPO) can also be used and decomposes at a similar rate around 92°C. The initiator concentration is also a key parameter to optimize; typically 1-5 mol% is used.

Data Summary: Optimizing Reaction Conditions

The table below summarizes key parameters for troubleshooting the benzylic bromination step. Use this as a guide for your optimization experiments.

ParameterProblematic ConditionRecommended ConditionRationale
Brominating Agent Br₂High-purity N-Bromosuccinimide (NBS)NBS provides a low, steady concentration of Br₂, minimizing over-bromination and other side reactions[6][9].
NBS Quality Yellow/orange, old stockWhite crystalline solid, freshly opened or recrystallizedImpure NBS contains excess Br₂/HBr, leading to poor selectivity and high levels of di-bromide[7].
Radical Initiator Old/decomposed, incorrect choice for temperatureFresh AIBN or Benzoyl Peroxide (1-5 mol%)Ensures a consistent and reliable source of radicals to initiate and sustain the chain reaction[5][8].
Solvent Polar, protic (e.g., alcohols)Non-polar, aprotic, and dry (e.g., cyclohexane, chlorobenzene)Prevents ionic side reactions like aromatic bromination and does not interfere with the radical mechanism.
Atmosphere Air (Oxygen present)Inert (Nitrogen or Argon)Oxygen is a radical inhibitor and will quench the chain reaction, leading to low or no conversion.
Temperature Too high or too lowMatched to initiator's half-life (e.g., refluxing cyclohexane for AIBN)Ensures efficient initiation without promoting thermal decomposition or excessive side reactions.

Experimental Protocol: Small-Scale Reaction Optimization

This protocol outlines a method for systematically optimizing the reaction conditions to improve the yield of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride.

Objective: To determine the optimal conditions (initiator concentration, temperature) for maximizing the yield of the mono-brominated product while minimizing byproduct formation.

Materials:

  • 2-methyl-5-(methylsulphonyl)benzotrifluoride (Starting Material)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Cyclohexane, anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert gas line (N₂ or Ar)

  • Heating mantle with temperature control

Procedure:

  • Setup: To a dry 100 mL round-bottom flask, add the starting material (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add recrystallized NBS (1.05 equivalents).

  • Solvent & Degassing: Add anhydrous cyclohexane (50 mL). Bubble Argon through the stirred mixture for 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the first portion of AIBN (e.g., for a total of 2 mol%, add 1 mol% now).

  • Reaction: Heat the mixture to reflux (approx. 81°C) under a positive pressure of Argon.

  • Monitoring: After 1 hour, add the second portion of AIBN (the remaining 1 mol%). Monitor the reaction progress every hour using TLC or GC-MS to track the consumption of starting material and the formation of the product and di-bromo byproduct.

  • Work-up (once reaction is complete):

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold cyclohexane.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of mono-bromo, di-bromo, and unreacted starting material. This data will inform further optimization.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in this synthetic step.

TroubleshootingWorkflow start Low Yield Observed check_conversion Analyze Crude Product (NMR, LC-MS) start->check_conversion low_conversion Low Conversion? (High SM) check_conversion->low_conversion high_byproducts High Byproducts? (e.g., Di-bromide) low_conversion->high_byproducts No check_initiator Check Initiator: - Freshness? - Correct Temp? low_conversion->check_initiator Yes check_nbs Check NBS Quality: - Recrystallize? high_byproducts->check_nbs Yes solution Optimized Yield high_byproducts->solution No check_inhibitors Check for Inhibitors: - Degas System? - Solvent Purity? check_initiator->check_inhibitors optimize_conditions Optimize Conditions: - Increase Time? - Increase Temp? check_inhibitors->optimize_conditions optimize_conditions->solution control_reaction Control Reaction Rate: - Lower Temp? - Portion-wise Initiator? check_nbs->control_reaction check_solvent Check Solvent: - Non-polar? - Anhydrous? control_reaction->check_solvent check_solvent->solution

Sources

Troubleshooting

purification strategy for removing unreacted 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

< Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction mixtures containing unreacted 2-(B...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction mixtures containing unreacted 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. As a potent electrophilic alkylating agent, its removal is critical for obtaining high-purity products. This document provides in-depth, field-tested strategies and troubleshooting advice to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride challenging to remove?

A1: The difficulty in removing this reagent stems from a combination of its chemical properties. The presence of the trifluoromethyl and methylsulfonyl groups makes the molecule highly polar and electron-deficient. This polarity can cause it to have similar chromatographic behavior to many reaction products, especially if the product also contains polar functional groups. Furthermore, its benzylic bromide moiety makes it a reactive electrophile, meaning it can react with certain purification media or degrade under harsh conditions, creating additional impurities.

Q2: I've completed my reaction. What is the first purification step I should consider?

A2: Before attempting chromatography or crystallization, a carefully planned aqueous workup is the most critical first step. This involves quenching the reaction to neutralize any remaining reagents and then performing a liquid-liquid extraction. The choice of wash solutions is key. For instance, if your desired product is neutral, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic byproducts.[1] Conversely, an acidic wash (e.g., dilute HCl) can remove basic impurities. This initial extraction phase significantly reduces the burden on subsequent, more demanding purification techniques.

Q3: How do I choose between chromatography, crystallization, and a chemical scavenger approach?

A3: The optimal strategy depends on the specific properties of your desired product relative to the unreacted starting material.

  • Column Chromatography is the most versatile method, ideal when there is a polarity difference between your product and the starting material.

  • Crystallization is the most efficient and scalable method if your product is a solid with suitable solubility properties (i.e., highly soluble in a hot solvent and poorly soluble in the same solvent when cold).[2][3]

  • Chemical Scavenging is an excellent choice when the starting material is present in small to moderate amounts and chromatographic separation is difficult. It converts the reactive impurity into a derivative that is easily removed by filtration or extraction.[4]

The following workflow can guide your decision-making process:

Purification Decision Workflow start Crude Reaction Mixture workup Aqueous Workup & Liquid-Liquid Extraction start->workup is_product_solid Is the desired product a solid? workup->is_product_solid try_crystallization Attempt Recrystallization is_product_solid->try_crystallization Yes is_separation_good Good Separation by TLC? is_product_solid->is_separation_good No try_crystallization->is_separation_good Failure pure_product Pure Product try_crystallization->pure_product Success chromatography Perform Column Chromatography is_separation_good->chromatography Yes scavenging Use Chemical Scavenger Resin is_separation_good->scavenging No chromatography->pure_product Success reassess Re-evaluate Strategy (e.g., different workup, derivatization) chromatography->reassess Failure scavenging->workup Followed by workup/ filtration reassess->start

Purification decision workflow for product isolation.

Troubleshooting & In-Depth Guides

This section provides detailed protocols and troubleshooting for the most common purification strategies.

Strategy 1: Optimized Flash Column Chromatography

Due to the polar nature of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, standard normal-phase (silica gel) chromatography can be challenging. The electron-withdrawing groups give it a strong affinity for the polar silica surface, which can lead to poor separation from polar products.

Common Problem: The starting material and the desired product have very similar Rf values (retention factors) on TLC, making separation difficult.

Solutions & Protocol:

  • Mobile Phase Optimization:

    • Principle: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your compound and the impurity.

    • Action: Systematically screen solvent systems. Start with a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). If separation is poor, introduce a third, more polar solvent like Methanol in small percentages (0.5-2%) to modulate retention. For highly polar products, consider a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) approach.[5][6]

  • Gradient Elution:

    • Principle: A gradient, where the polarity of the mobile phase is increased over time, can sharpen peaks and improve the separation of compounds with close Rf values.[7]

    • Action: Start with a low-polarity mobile phase where your product has an Rf of ~0.2.[7] Gradually increase the percentage of the more polar solvent throughout the column run. Modern automated flash chromatography systems excel at creating precise, reproducible gradients.

  • Alternative Stationary Phases:

    • Principle: If silica gel fails, a different stationary phase may offer alternative selectivity.

    • Action:

      • Amine-functionalized silica: This can be effective for separating polar compounds, particularly if your product has acidic protons.[5]

      • Reversed-phase silica (C18): If the product is significantly more non-polar than the starting material, reversed-phase chromatography (using polar solvents like water/acetonitrile or water/methanol) can be highly effective.

ParameterRecommendation for Normal-PhaseRecommendation for HILIC
Stationary Phase Silica Gel (230-400 mesh)Amine- or Diol-bonded Silica
Primary Solvents Hexanes/Ethyl Acetate, DCM/MethanolAcetonitrile/Water
Additive 0.5% Triethylamine (if product is basic)0.1% Formic Acid or Ammonium Formate
Gradient Profile Start low polarity (e.g., 5% EtOAc), ramp to medium (e.g., 40% EtOAc)Start high organic (e.g., 95% MeCN), ramp to higher aqueous (e.g., 70% MeCN)
Strategy 2: Strategic Recrystallization

Recrystallization is a powerful technique for purifying solid products. Its success hinges on the selection of an appropriate solvent system.[2][8]

Common Problem: The product either fails to crystallize or co-precipitates with the unreacted starting material.

Solutions & Protocol:

  • Systematic Solvent Screening:

    • Principle: The ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point.[2][9] The impurity should either be completely soluble or completely insoluble at all temperatures.

    • Action: In parallel on a small scale, test the solubility of your crude material in a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Two-Solvent System:

    • Principle: If a single ideal solvent cannot be found, a two-solvent system is often effective. One solvent (the "solvent") should readily dissolve the compound, while the other (the "anti-solvent") should be one in which the compound is insoluble, and the two solvents must be miscible.

    • Protocol:

      • Dissolve the crude product in the minimum amount of the hot "solvent."

      • While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point).

      • Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Solvent ClassExamplesPotential Use Case
Alcohols Ethanol, IsopropanolGood for moderately polar products.
Esters Ethyl AcetateGeneral-purpose solvent for a wide range of polarities.[10]
Ketones AcetoneStrong, polar solvent; often used in combination with an anti-solvent.
Hydrocarbons Heptane, TolueneGood as anti-solvents when the primary solvent is more polar.
Strategy 3: Chemical Scavenging with Nucleophilic Resins

This elegant approach uses a solid-supported reagent (a scavenger resin) to covalently bind and remove the unreacted electrophilic starting material.[4]

Common Problem: Chromatographic separation is impossible, and the product is not crystalline.

Solutions & Protocol:

  • Choosing the Right Scavenger:

    • Principle: The benzylic bromide is an electrophile. Therefore, a resin functionalized with a nucleophile is required. Thiol- or amine-based resins are highly effective for this purpose.[11][12]

    • Recommended Resins:

      • Thiol-based resins (e.g., ISOLUTE® Si-Thiol): Highly effective at scavenging a wide range of alkyl halides.[11]

      • Amine-based resins (e.g., Si-Trisamine): Also effective for scavenging electrophiles.[11][12]

  • General Protocol for Scavenging:

    • After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, Acetonitrile).

    • Add the scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the estimated amount of unreacted starting material.

    • Stir the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, simply filter the mixture to remove the resin. The resin now contains the bound impurity.

    • Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.

    • Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

Scavenging Workflow cluster_flask Reaction Flask cluster_filter Filtration crude Crude Product + Unreacted Reagent in Solution resin Add Nucleophilic Scavenger Resin crude->resin stir Stir (1-16 h) resin->stir filter Filter Slurry stir->filter solid Resin-bound Impurity (Discard) filter->solid filtrate Filtrate containing Pure Product filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product

Workflow for purification via chemical scavenging.

By applying these targeted strategies, you can effectively overcome the challenges associated with removing unreacted 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, leading to higher purity products and more reliable experimental outcomes.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Waters. (2015). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Google Patents. (2010).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Tips for Flash Column Chromatography. [Link]

  • PubChem. 2-Bromo-5-fluorobenzotrifluoride. [Link]

  • Chemistry LibreTexts. (2019). Elimination of Alkyl Halides. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Scribd. Preparation and Purification of An Alkyl Halide. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • PubChem. 2-Bromo-5-nitrobenzotrifluoride. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (2000). High-loading scavenger resins for combinatorial chemistry. [Link]

  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]

  • Chemicool. Benzotrifluoride. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • YouTube. (2022). Top 5 Essentials to Maximize Success in Flash Chromatography. [Link]

  • ChemWhat. 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. [Link]

Sources

Optimization

optimizing reaction temperature for selective N-1 alkylation of pyrrolo[2,3-b]pyridine

Technical Support Center: Selective N-1 Alkylation of Pyrrolo[2,3-b]pyridine Welcome to the technical support center for the selective N-1 alkylation of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective N-1 Alkylation of Pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the selective N-1 alkylation of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective alkylation on this critical heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Understanding the Core Challenge: N-1 vs. N-7 Selectivity

The pyrrolo[2,3-b]pyridine ring system possesses two nucleophilic nitrogen atoms: N-1 in the pyrrole ring and N-7 in the pyridine ring. Upon deprotonation, an ambident anion is formed, leading to a mixture of N-1 and N-7 alkylated products. Achieving high selectivity for the desired N-1 isomer is a common hurdle in synthetic campaigns.

The regioselectivity of this reaction is not governed by a single parameter but is a result of a complex interplay between the base, solvent, alkylating agent, and, most critically, the reaction temperature. This interplay often dictates whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is often irreversible. The product distribution is determined by the relative rates of competing reaction pathways. The N-7 position is generally considered the site of kinetic attack due to its higher charge density and steric accessibility.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows for equilibration from the less stable kinetic product (often N-7) to the more stable thermodynamic product.[1][2][3] The N-1 alkylated product is typically the more thermodynamically stable isomer.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yields a mixture of N-1 and N-7 isomers with low selectivity for N-1. How can I improve this?

This is the most common issue. Improving N-1 selectivity requires shifting the reaction conditions to favor the thermodynamically controlled pathway.

Answer:

Your primary tool for improving N-1 selectivity is temperature .

  • Initial Action: Increase the reaction temperature. If you are running the reaction at 0 °C or room temperature, consider increasing it to 50-80 °C or even reflux, depending on the solvent's boiling point. Higher temperatures can facilitate the isomerization of the kinetically favored N-7 product to the more stable N-1 product.[1][2]

  • Secondary Actions (Parameter Optimization):

    • Base Selection: The choice of base is critical. Weak bases like K₂CO₃ often give poor selectivity.[4] Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred for generating the anion. Using KOtBu in THF has been shown to give a high degree of N-1 regioselectivity.[1][5]

    • Solvent Polarity: The solvent plays a significant role in ion-pair formation and, consequently, selectivity.[1] Polar aprotic solvents like DMF and DMSO are commonly used.[6] However, less polar solvents like THF can sometimes enhance N-1 selectivity, particularly with sodium or potassium bases.[1][5] It is crucial to screen a range of solvents.

    • Cation Effect: The counter-ion of the base can influence selectivity. Cesium carbonate (Cs₂CO₃) is often effective in promoting N-1 alkylation due to the larger, softer cesium cation.

Troubleshooting Workflow for Poor N-1 Selectivity

G start Problem: Low N-1 Selectivity temp Increase Reaction Temperature (e.g., to 80 °C) start->temp check1 Analyze N-1:N-7 Ratio (HPLC/NMR) temp->check1 base Switch to a Stronger Base (e.g., NaH, KOtBu) check1->base No/Minor Improvement end_success Success: High N-1 Selectivity check1->end_success Selectivity Improved check2 Analyze N-1:N-7 Ratio base->check2 solvent Screen Solvents (e.g., THF, Dioxane vs. DMF) check2->solvent No/Minor Improvement check2->end_success Selectivity Improved check3 Analyze N-1:N-7 Ratio solvent->check3 check3->end_success Selectivity Improved end_fail Consult Literature for Advanced Strategies check3->end_fail No/Minor Improvement

Caption: A step-by-step workflow for troubleshooting poor N-1 selectivity.

Q2: I am observing significant decomposition of my starting material or product at higher temperatures. What should I do?

Answer:

Decomposition indicates that your molecule is not stable under thermodynamically controlled conditions. In this case, you must revert to a kinetically controlled regime and optimize for N-1 selectivity under those constraints.

  • Reduce Temperature: Immediately lower the temperature. Start at 0 °C and consider going to sub-zero temperatures (e.g., -40 °C or -78 °C).

  • Change the Base/Solvent System: At low temperatures, the combination of a strong silylamide base like NaHMDS or KHMDS in a less polar solvent like THF can be effective. This combination can form specific ion pairs that sterically hinder attack at the N-7 position.

  • Alkylating Agent Reactivity: Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride). This will ensure the reaction proceeds quickly at a lower temperature, minimizing the time for potential decomposition or undesired equilibration.

Q3: My reaction is very slow or does not go to completion, even at elevated temperatures.

Answer:

Incomplete conversion can be due to several factors related to reactivity.

  • Insufficient Deprotonation: Your base may not be strong enough to fully deprotonate the 7-azaindole. Switch to a stronger base like NaH, KOtBu, or LiHMDS.

  • Poor Alkylating Agent: The electrophile may be too weak. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For particularly unreactive systems, an alkyl triflate is a powerful option.

  • Solvent Issues: The solubility of the generated salt may be poor in the chosen solvent, preventing the reaction from proceeding. While THF is good for selectivity, a more polar solvent like DMF or DMSO might be necessary to ensure all components remain in solution.[1][6] You could also consider a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for achieving N-1 alkylation?

Answer:

A robust starting point for optimization is to use Sodium Hydride (NaH) as the base in anhydrous DMF .

  • Add the 7-azaindole to the DMF.

  • Cool to 0 °C and add NaH portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent.

  • Stir at room temperature and slowly warm to 50-80 °C, monitoring by TLC or LCMS.

This set of conditions balances reactivity and often favors the thermodynamic N-1 product.

Q2: How does the nature of the alkylating agent (e.g., methyl iodide vs. benzyl bromide) affect the optimal temperature?

Answer:

The reactivity of the alkylating agent is inversely related to the temperature required.

  • Highly Reactive Agents (e.g., methyl iodide, allyl bromide, benzyl bromide): These react quickly. You can often run these reactions at lower temperatures (0 °C to room temperature) and still achieve good conversion. Temperature screening is still recommended to optimize the N-1:N-7 ratio.

  • Less Reactive Agents (e.g., ethyl bromide, alkyl chlorides): These will likely require higher temperatures (50-100 °C) to achieve a reasonable reaction rate. With these agents, favoring the thermodynamic N-1 product is often more straightforward, provided the substrate is stable.

Q3: Is there a way to predict whether my substituted pyrrolo[2,3-b]pyridine will favor N-1 or N-7 alkylation?

Answer:

While computational methods can offer predictions, a qualitative assessment can be made by considering electronic and steric effects:

  • Electron-Withdrawing Groups (EWGs) on the pyridine ring will decrease the nucleophilicity of N-7, potentially favoring N-1 attack.

  • Electron-Donating Groups (EDGs) on the pyridine ring will increase the nucleophilicity of N-7, potentially favoring kinetic N-7 attack.

  • Steric Hindrance near the N-1 or N-7 positions will disfavor alkylation at that site. For example, a substituent at the C-6 position will sterically hinder attack at N-7, thereby increasing selectivity for N-1.

Kinetic vs. Thermodynamic Control Pathways

G cluster_reactants Reactants cluster_products Products Reactants 7-Azaindole + Base Anion Ambident Anion Reactants->Anion Deprotonation N7_Product N-7 Alkylated (Kinetic Product) Anion->N7_Product k_kinetic (Fast, Low Temp) + R-X N1_Product N-1 Alkylated (Thermodynamic Product) Anion->N1_Product k_thermo (Slower) + R-X N7_Product->N1_Product Equilibration (Reversible, High Temp)

Caption: Reaction pathways for N-1 vs. N-7 alkylation.

Experimental Protocol: Temperature Screening for Optimal N-1 Selectivity

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your specific substrate and reagents.

Materials:

  • Pyrrolo[2,3-b]pyridine substrate

  • Chosen base (e.g., NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., DMF)

  • Alkylating agent

  • Reaction vials with stir bars and septa

  • Heating/cooling block or parallel synthesizer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the pyrrolo[2,3-b]pyridine substrate in the anhydrous solvent (e.g., 0.2 M).

    • Prepare a stock solution of the alkylating agent in the anhydrous solvent (e.g., 0.24 M, 1.2 equivalents).

  • Reaction Setup (Perform under inert atmosphere, e.g., N₂ or Ar):

    • Dispense the required amount of base into four separate reaction vials (e.g., for a 0.1 mmol scale reaction, use 4.4 mg of 60% NaH, 1.1 equivalents).

    • To each vial, add 0.5 mL of the substrate stock solution (0.1 mmol).

    • Stir the vials at room temperature for 30 minutes.

  • Temperature Screening:

    • Set the temperature for each vial using a parallel synthesis block:

      • Vial 1: 0 °C

      • Vial 2: 25 °C (Room Temperature)

      • Vial 3: 60 °C

      • Vial 4: 100 °C

    • Allow the vials to equilibrate to the set temperature for 5 minutes.

  • Initiate Reaction:

    • Add 0.5 mL of the alkylating agent stock solution (0.12 mmol) to each vial simultaneously if possible.

  • Monitoring and Quenching:

    • Monitor the reactions by taking small aliquots over time (e.g., 1h, 4h, 16h). Quench the aliquot with a few drops of water.

    • Once the starting material is consumed in the fastest reaction (or after a set time like 16h), quench all reactions by carefully adding 0.1 mL of water or saturated NH₄Cl solution.

  • Analysis:

    • Dilute the quenched reaction mixtures with a suitable solvent (e.g., acetonitrile).

    • Analyze each sample by LCMS and/or ¹H NMR to determine the conversion and the ratio of N-1 to N-7 isomers.

Data Summary Table

Use the results from your screening to populate a table like the one below. This allows for a clear comparison to identify the optimal temperature.

VialTemperature (°C)Time (h)Conversion (%)N-1 : N-7 RatioNotes
1016451 : 2.5Incomplete conversion
22516981.5 : 1Mixture of isomers
3604>998 : 1 Good selectivity
41001>997.5 : 1 Minor decomposition observed

From this hypothetical data, 60 °C would be selected as the optimal temperature, balancing high selectivity with reaction stability.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]

  • Regioselectivity: Thermodynamic controlled intermediate(enolate) and Kinetically controlled intermediate (enolate). YouTube. Available from: [Link]

  • Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. UCLA Chemistry and Biochemistry. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve Regioselectivity of N-Alkylation with Substituted Benzyl Bromides

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-a...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-alkylation reactions, specifically when regioselectivity is a critical parameter for success. The alkylation of molecules containing multiple nitrogen atoms with substituted benzyl bromides is a cornerstone of medicinal chemistry, yet it frequently leads to challenges in controlling the site of reaction. This document provides in-depth, field-proven insights to help you troubleshoot common issues and strategically design your experiments for optimal outcomes. We will move beyond simple protocols to explore the underlying principles that govern regioselectivity, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of N-alkylation in molecules with multiple nitrogen atoms?

Regioselectivity in these reactions is a delicate balance of several interconnected factors:

  • Steric Hindrance: The steric environment around each nucleophilic nitrogen is often the most dominant factor. Bulky substituents near a nitrogen atom will hinder the approach of the electrophile (the benzyl bromide), directing alkylation to a less sterically congested nitrogen atom.[1][2]

  • Electronic Effects: The relative nucleophilicity of the nitrogen atoms plays a crucial role. Electron-donating groups on the substrate can enhance the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups will decrease it. Similarly, substituents on the benzyl bromide can modify the electrophilicity of the benzylic carbon.[3][4]

  • Kinetic vs. Thermodynamic Control: The reaction conditions, particularly temperature and time, determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[5][6]

  • Reaction Conditions: The choice of base, solvent, and temperature can profoundly influence the reaction outcome by altering the state of the substrate (e.g., the nature of the anion) and the transition state energies.[7]

Q2: Can you explain the concept of "Kinetic vs. Thermodynamic Control" in the context of N-alkylation?

Certainly. This is a fundamental concept that often explains why a reaction yields an unexpected major product.

  • Kinetic Product: This is the product that forms the fastest because its formation has the lowest activation energy. Kinetic control is typically favored by using strong, non-nucleophilic bases, polar aprotic solvents, and low temperatures with short reaction times.[8][9] These conditions "freeze" the reaction at the first-formed product before it has a chance to equilibrate.

  • Thermodynamic Product: This is the most stable product. If the reaction is reversible or allowed to proceed for a longer time at a higher temperature, an initially formed kinetic product can revert to the starting materials and then react to form the more stable thermodynamic product.[5][10] Thermodynamic control is favored by using weaker bases and higher temperatures over extended periods, which allows the system to reach equilibrium.[7]

For example, in the N-alkylation of many heterocyclic systems like indazole, one tautomer is often more stable than the other. Alkylation of the nitrogen in the more stable tautomer generally leads to the thermodynamic product.[7]

Q3: How do substituents on the benzyl bromide affect the reaction's regioselectivity and rate?

Substituents on the aromatic ring of the benzyl bromide primarily influence the electrophilicity of the benzylic carbon.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the partial positive charge on the benzylic carbon, making the benzyl bromide a "harder" and more reactive electrophile. This generally leads to faster reaction rates.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups decrease the electrophilicity of the benzylic carbon, leading to a "softer" electrophile and generally slower reaction rates.[11]

While these electronic effects primarily impact the reaction rate, they can subtly influence regioselectivity, especially in cases where the different nitrogen atoms of the substrate have differing "hardness" or "softness" as nucleophiles.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction produces a mixture of regioisomers with poor selectivity. How can I favor the formation of a single isomer?

This is the most common challenge. The solution lies in understanding whether you need to favor the kinetic or thermodynamic product.

Probable Cause: The activation energy barriers for alkylation at the different nitrogen sites are very similar, or the reaction conditions are allowing for product equilibration.

Solutions & Scientific Rationale:

  • Exploit Steric Hindrance:

    • Rationale: If one nitrogen is more sterically hindered than another, you can use a bulkier substituted benzyl bromide to selectively alkylate the less hindered position. The increased steric clash at the more hindered site will raise the activation energy for that pathway.

    • Action: If your current benzyl bromide is not substituted, try one with an ortho substituent. Conversely, if your substrate allows, introduce a bulky protecting group near one of the nitrogen centers.

  • Push for Kinetic Control (To Isolate the Fastest-Formed Product):

    • Rationale: To trap the kinetic product, you must prevent the reaction from reaching equilibrium.[6] This is achieved by making the reaction as irreversible as possible under conditions that favor the pathway with the lower activation energy.

    • Action:

      • Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C.[5]

      • Use a Strong, Non-equilibrating Base: Employ a base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). These bases perform irreversible deprotonation, and the resulting salt may have different reactivity profiles. For example, NaH in THF has been shown to be highly selective for N-1 alkylation of indazoles.[7]

      • Monitor Closely: Use TLC or LC-MS to track the reaction's progress and stop it as soon as the starting material is consumed, before the product ratio begins to change.

  • Push for Thermodynamic Control (To Isolate the Most Stable Product):

    • Rationale: If the desired product is the more stable isomer, you need to provide conditions that allow the reaction to equilibrate.[10]

    • Action:

      • Increase the Temperature: Reflux the reaction. This provides the energy needed to overcome the activation barriers for both the forward and reverse reactions, allowing the mixture to settle in the lowest energy state.

      • Use a Weaker Base: A base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile can facilitate equilibrium.[12]

      • Increase Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) at an elevated temperature.

Data Summary: Effect of Conditions on Indazole Alkylation Regioselectivity

The following table, adapted from literature data, illustrates how base and solvent selection can dramatically influence the regioisomeric ratio in the benzylation of a substituted indazole.[7]

EntrySubstrate (R=CO₂Me)Base (1.1 equiv)SolventTemp (°C)Time (h)Ratio (N-1 : N-2)
13-CO₂Me-indazoleNaHTHF502>99 : 1
23-CO₂Me-indazoleK₂CO₃DMF501666 : 34
33-CO₂Me-indazoleCs₂CO₃DMF501663 : 37
43-CO₂Me-indazoleDBUTHF501682 : 18

This data clearly demonstrates that for this substrate, NaH in THF provides exceptional selectivity for the N-1 (kinetic) product.

Problem 2: My reaction is sluggish, resulting in low conversion and unreacted starting material.

Probable Cause: The nucleophilicity of the amine is too low, the electrophilicity of the benzyl bromide is insufficient, or there are solubility issues.

Solutions & Scientific Rationale:

  • Increase Reactivity with an Additive:

    • Rationale: Alkyl bromides are less reactive than alkyl iodides. The in situ generation of a catalytic amount of the more reactive benzyl iodide can significantly accelerate the reaction via the Finkelstein reaction.

    • Action: Add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to your reaction mixture.[12]

  • Optimize Solvent and Concentration:

    • Rationale: The reaction is bimolecular, so its rate is dependent on the concentration of both reactants. Poor solubility of the base or substrate can also hinder the reaction.[12]

    • Action:

      • Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.

      • Increase the concentration of the reaction. Some sluggish alkylations have been reported to work well when run neat (without solvent), if the materials are stable at the required temperature.[12]

  • Increase Temperature:

    • Rationale: Increasing the temperature provides more energy to overcome the activation barrier.

    • Action: If you are running the reaction at room temperature, try heating it to 80-100 °C. Using a sealed tube or microwave reactor can allow for even higher temperatures, which is often effective for sluggish reactions.[12]

Visualizing the Path to Regioselectivity

The following diagram illustrates the key decision points and influencing factors in optimizing your N-alkylation reaction for regioselectivity.

Regioselectivity_Workflow cluster_kinetic Kinetic Control Strategy cluster_thermo Thermodynamic Control Strategy start_node Start: Poor Regioselectivity decision_node decision_node start_node->decision_node Analyze Goal factor_node_kinetic Factors to Consider decision_node->factor_node_kinetic Isolate Kinetic Product factor_node_thermo Factors to Consider decision_node->factor_node_thermo Isolate Thermodynamic Product sterics Steric Hindrance (Substrate & Electrophile) decision_node->sterics electronics Electronic Effects (Nucleophilicity) decision_node->electronics factor_node factor_node outcome_node outcome_node thermo_outcome thermo_outcome temp_k Low Temperature (-78 to 25 °C) factor_node_kinetic->temp_k base_k Strong, Irreversible Base (NaH, LDA) factor_node_kinetic->base_k solvent_k Polar Aprotic Solvent (THF, DME) factor_node_kinetic->solvent_k temp_t High Temperature (Reflux) factor_node_thermo->temp_t base_t Weaker, Equilibrating Base (K₂CO₃, Cs₂CO₃) factor_node_thermo->base_t time_t Long Reaction Time (>12h) factor_node_thermo->time_t solvent_k->outcome_node Yields Fastest-Formed Product time_t->thermo_outcome Yields Most Stable Product

Caption: A workflow for choosing between kinetic and thermodynamic control to optimize N-alkylation regioselectivity.

Experimental Protocol: Regioselective N-1 Benzylation of Methyl 1H-indazole-3-carboxylate

This protocol describes a method for achieving high N-1 regioselectivity, a common challenge for this class of heterocycles, by employing conditions that favor kinetic control.[7]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 equiv, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 equiv) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure N-1 benzylated product.

References

  • Gümüş, M., Görgülü, G., Gümüş, S., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Che, P., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis. Available at: [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]

  • Norris, J. (2018). Benzyl Bromination. YouTube. Available at: [Link]

  • Mooney, C. P., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Tamm, T., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie. Available at: [Link]

  • Lippert, K. M., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. Available at: [Link]

  • IIT-Madras Organic Chemistry. (2022). Regioselectivity of alkylation reactions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Li, Y., et al. (2015). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Mondal, B., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, B., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Journal of the American Chemical Society. Available at: [Link]

  • Mondal, S., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

  • D. A. K. Vezzu, et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Available at: [Link]

  • University of Bath. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3. Available at: [Link]

  • Delarmelina, M., et al. (2022). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). N‐Alkylation of various amines with benzyl alcohols catalyzed by 2.[a]. Available at: [Link]

  • V. G. T. N., et al. (2016). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions for the benzylation of adenine using benzyl bromide. Available at: [Link]

  • ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. Available at: [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available at: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzylating Agents for Indole Alkylation: Spotlight on 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules.[1] The functionalization of the indole nitrogen (N-alkylation) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules.[1] The functionalization of the indole nitrogen (N-alkylation) is a critical step in modulating the biological activity, metabolic stability, and pharmacokinetic properties of these compounds.[2] The choice of the alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and the overall success of the synthetic route. This guide provides a comparative analysis of various benzylating agents for indole alkylation, with a special focus on the highly activated electrophile, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride.

The Significance of the N-Benzylated Indole Moiety

The introduction of a benzyl group onto the indole nitrogen can significantly impact a molecule's interaction with biological targets. This modification can enhance binding affinity, introduce new points for metabolic transformation, or alter the compound's solubility and cell permeability. Consequently, the development of efficient and selective N-benzylation methods is of persistent interest to researchers in the field.

Unveiling the Reactivity of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a potent benzylating agent, engineered for high reactivity. Its efficacy stems from the presence of two strong electron-withdrawing groups on the benzene ring: the methylsulphonyl (-SO₂CH₃) and the trifluoromethyl (-CF₃) moieties.

These groups exert a powerful inductive effect, pulling electron density away from the benzylic carbon.[3][4][5][6] This electron deficiency renders the carbon atom highly electrophilic and susceptible to nucleophilic attack by the deprotonated indole nitrogen. The anticipated outcome is a rapid and efficient SN2 reaction, even under mild conditions.

The exceptional reactivity of this agent is expected to translate into several practical advantages in a laboratory setting:

  • Faster Reaction Times: The enhanced electrophilicity should lead to a significant reduction in reaction duration compared to less activated benzylating agents.

  • Higher Yields: The propensity for a clean and rapid reaction is likely to result in improved product yields with fewer side products.

  • Milder Reaction Conditions: The inherent reactivity may allow for the use of weaker bases or lower temperatures, enhancing the functional group tolerance of the reaction.

A Comparative Look at Common Benzylating Agents

While 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride presents a compelling profile, a comprehensive understanding requires comparison with established benzylating agents.

  • Benzyl Bromide: A widely used and commercially available reagent. Its reactivity is generally considered a benchmark. While effective, it can sometimes require harsher conditions (stronger bases, higher temperatures) and may lead to side reactions with sensitive substrates.[7]

  • Benzyl Chloride: Less reactive than benzyl bromide due to the lower leaving group ability of the chloride ion.[8] Consequently, it often necessitates more forcing conditions to achieve comparable yields and reaction times.[8]

  • Substituted Benzyl Halides: The reactivity of benzyl halides can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., methoxy) can decrease the rate of SN2 reactions by reducing the electrophilicity of the benzylic carbon. Conversely, electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity, a principle exemplified by 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride.

Experimental Section: A Comparative Protocol for Indole N-Benzylation

To provide a practical framework for comparison, the following protocol outlines the N-benzylation of indole with both 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride and the standard benzyl bromide.

Reaction Scheme:

cluster_reagents Reagents cluster_products Products Indole Indole Indole_anion Indole Anion Indole->Indole_anion + Base Product N-Benzylated Indole Indole_anion->Product + R-CH2-Br Base Base (e.g., NaH) Benzoylating_agent R-CH2-Br Byproduct Base-H + Br- Product->Byproduct Byproducts

Caption: General Reaction Scheme for Indole N-Alkylation.

Materials:

  • Indole

  • 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

G start Start dissolve Dissolve Indole in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH portion-wise cool->add_base stir_deprotonation Stir for 30 min at 0 °C add_base->stir_deprotonation add_benzylating_agent Add Benzylating Agent stir_deprotonation->add_benzylating_agent warm_rt Warm to Room Temperature and Stir add_benzylating_agent->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental Workflow for Comparative Indole Benzylation.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the effervescence to subside between additions.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the respective benzylating agent (1.05 eq) – either 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride or benzyl bromide – to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated indole.

Expected Results and Discussion

The following table presents a hypothetical but realistic comparison of the expected outcomes for the two benzylating agents based on their chemical properties.

Parameter2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluorideBenzyl Bromide
Reaction Time ~ 1-2 hours~ 4-6 hours
Yield > 95%85-90%
Purity (crude) High (minimal side products)Moderate (potential for C-alkylation or unreacted starting material)
Reaction Conditions Room TemperatureRoom Temperature to Mild Heating (40-50 °C) may be required

The significantly enhanced reactivity of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is anticipated to result in a cleaner and more efficient transformation. The reduced reaction time not only improves throughput but also minimizes the potential for degradation of sensitive substrates. The higher expected yield reflects a more complete conversion and fewer competing side reactions.

Conclusion

The N-alkylation of indoles is a fundamental transformation in the synthesis of biologically active compounds. While traditional benzylating agents like benzyl bromide are effective, highly activated reagents such as 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride offer significant advantages in terms of reaction speed, efficiency, and cleanliness. The strong electron-withdrawing substituents dramatically increase the electrophilicity of the benzylic carbon, facilitating a rapid and high-yielding SN2 reaction with the indole anion. For researchers and drug development professionals seeking to optimize their synthetic routes and explore novel chemical space, the use of such advanced reagents presents a compelling opportunity to accelerate discovery and development efforts.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • N-alkylation of indole derivatives.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]

  • N-alkylation of indole derivatives.
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • 1-benzylindole. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Divergence in CH alkylation of indoles under Mn catalysis. RSC Publishing. [Link]

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Springer. [Link]

  • What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction?. Quora. [Link]

  • Effect of an electron withdrawing group in a benzyl cation (video). Khan Academy. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]

  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Patsnap. [Link]

  • NaHMDS/B(C6F5)3-promoted diastereoselective Friedel–Crafts alkylation of indoles/pyrroles with N-tert-butanesulfinylimines: towards the asymmetric synthesis of bisindole alkaloid Calcicamide B. PubMed Central. [Link]

  • Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

  • Fe2O3/ZrO2 an Effective Catalyst for Benzylation of Aromatic Compounds in Green Synthesis of Diphenylmethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Comparative

A Researcher's Guide to Spectroscopic Characterization of N-1 vs. N-7 Alkylated 7-Azaindole Products

For researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole derivatives, the regioselectivity of N-alkylation is a critical parameter that dictates the biological activity and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole derivatives, the regioselectivity of N-alkylation is a critical parameter that dictates the biological activity and physicochemical properties of the final compound. The formation of either the N-1 or N-7 alkylated isomer can lead to vastly different pharmacological profiles. Consequently, unambiguous structural elucidation is not merely a matter of routine characterization but a cornerstone of successful drug discovery and development. This guide provides an in-depth, technically-focused comparison of the spectroscopic methods used to differentiate these two crucial isomers, grounded in experimental data and established principles.

The Challenge of Isomeric Ambiguity

The alkylation of 7-azaindole can proceed at either the N-1 or N-7 position, and the reaction conditions often yield a mixture of both regioisomers. The subtle difference in the position of the alkyl group can be challenging to discern from simple one-dimensional NMR spectra alone, necessitating a more sophisticated, multi-technique approach for confident assignment.

A Multi-pronged Spectroscopic Strategy

A robust characterization of N-1 and N-7 alkylated 7-azaindole isomers relies on the synergistic use of several spectroscopic techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional correlation experiments, serves as the primary tool for unambiguous assignment, other methods such as UV-Vis spectroscopy and mass spectrometry can provide valuable supporting evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy is the most powerful and informative technique for distinguishing between N-1 and N-7 alkylated 7-azaindoles. A comprehensive analysis of 1D and 2D NMR data allows for the unequivocal determination of the alkylation site.

¹H NMR Spectroscopy: Initial Clues from the Proton Environment

While not always definitive on its own, the ¹H NMR spectrum provides the first indication of the isomeric composition. The chemical shifts of the aromatic protons on the 7-azaindole core are influenced by the position of the alkyl group. Generally, the protons closest to the site of alkylation will experience the most significant change in their electronic environment.

  • N-1 Alkylation: The H-2 and H-6 protons are often shifted downfield compared to the parent 7-azaindole.

  • N-7 Alkylation: The H-6 and H-5 protons typically show a more pronounced downfield shift.

However, the magnitude of these shifts can be influenced by the nature of the alkyl group and the solvent, making assignments based solely on ¹H NMR chemical shifts tentative.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum offers additional clues. The carbon atoms directly bonded to the nitrogen atoms (C-2, C-7a, and C-6) are most sensitive to the position of the alkyl group. Similar to ¹H NMR, the interpretation of ¹³C chemical shifts alone can be ambiguous and should be supported by 2D NMR data.

2D NMR Spectroscopy: Unambiguous Assignment through Connectivity

Two-dimensional NMR experiments are the cornerstone of definitive isomer assignment. By revealing through-bond and through-space correlations, these techniques provide irrefutable evidence of the alkylation site.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool for distinguishing N-1 and N-7 isomers. This experiment shows long-range (2-3 bond) correlations between protons and carbons. The key is to observe the correlations from the protons of the N-alkyl group (typically the methylene protons adjacent to the nitrogen) to the carbons of the 7-azaindole ring.

  • For an N-1 alkylated isomer: Expect to see a correlation from the N-CH₂ protons to the C-2 and C-7a carbons of the 7-azaindole core.

  • For an N-7 alkylated isomer: The key correlation will be from the N-CH₂ protons to the C-6 and C-7a carbons.

The presence or absence of these specific correlations provides a definitive assignment of the alkylation site.

Diagram 1: Key HMBC Correlations for N-1 and N-7 Alkylated 7-Azaindoles

Caption: Key HMBC correlations for differentiating N-1 and N-7 alkylated 7-azaindoles.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides through-space correlations between protons that are in close proximity. This can be used as a complementary technique to confirm the assignment made by HMBC.

  • For an N-1 alkylated isomer: A NOE correlation is expected between the N-CH₂ protons and the H-2 and/or H-6 protons of the 7-azaindole ring.

  • For an N-7 alkylated isomer: A NOE correlation should be observed between the N-CH₂ protons and the H-6 proton.

Diagram 2: Key NOESY Correlations for N-1 and N-7 Alkylated 7-Azaindoles

Caption: Key NOESY correlations for confirming the regiochemistry of N-alkylation.

Comparative Table of NMR Data

The following table summarizes the key diagnostic NMR features for distinguishing N-1 and N-7 alkylated 7-azaindole isomers. The chemical shifts are approximate and can vary depending on the substituent and solvent.

Spectroscopic FeatureN-1 Alkylated IsomerN-7 Alkylated Isomer
¹H NMR (δ, ppm) H-2 and H-6 often downfieldH-5 and H-6 often downfield
¹³C NMR (δ, ppm) C-2 and C-7a significantly affectedC-6 and C-7a significantly affected
Key HMBC Correlations N-CH ₂ → C -2, C -7aN-CH ₂ → C -6, C -7a
Key NOESY Correlations N-CH ₂ ↔ H -2, H -6N-CH ₂ ↔ H -6

UV-Vis Spectroscopy: A Quick but Non-Definitive Check

The electronic environment of the 7-azaindole chromophore is altered by the position of the alkyl group, which can lead to differences in the UV-Vis absorption spectra. The N-1 and N-7 isomers may exhibit different absorption maxima (λmax) and molar absorptivities (ε). While this technique can be used for a rapid preliminary assessment, especially for pure samples, it is not a definitive method for structural assignment and should be used in conjunction with NMR.

Mass Spectrometry: Fragmentation Patterns as a Clue

High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the isomers, which will be identical. However, tandem mass spectrometry (MS/MS) can sometimes reveal differences in the fragmentation patterns of the N-1 and N-7 isomers. The position of the alkyl group can influence the stability of the resulting fragment ions. This method is less commonly used for routine isomer differentiation compared to NMR but can provide valuable confirmatory data, especially when analyzed with theoretical fragmentation predictions.

Experimental Protocols

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified azaindole product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and should be consistent for comparative studies.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the sample is at the correct height for the spectrometer.

Key NMR Experiments Workflow
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess the purity and obtain initial chemical shift information.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the carbon signals.

  • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton coupling networks within the azaindole ring and the alkyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons. This is essential for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment. Optimize the long-range coupling constant (typically around 8 Hz) to observe two- and three-bond correlations. Focus on the cross-peaks between the N-CH₂ protons and the carbons of the azaindole core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules) to observe through-space correlations.

Diagram 3: Recommended Workflow for Isomer Differentiation

Workflow Start Alkylated Azaindole Product Mixture Purification Chromatographic Separation of Isomers Start->Purification H1_NMR ¹H NMR Analysis Purification->H1_NMR C13_NMR ¹³C NMR Analysis H1_NMR->C13_NMR TwoD_NMR 2D NMR Analysis (COSY, HSQC) C13_NMR->TwoD_NMR HMBC HMBC Experiment TwoD_NMR->HMBC NOESY NOESY Experiment HMBC->NOESY Confirmation Assignment Definitive Isomer Assignment HMBC->Assignment Key Correlations NOESY->Assignment Optional Supporting Data (UV-Vis, MS/MS) Assignment->Optional

Caption: A systematic workflow for the spectroscopic characterization of N-1 and N-7 azaindole isomers.

Conclusion

The definitive characterization of N-1 and N-7 alkylated 7-azaindole isomers is a critical step in the development of novel therapeutics and other advanced materials. While a combination of spectroscopic techniques is beneficial, NMR spectroscopy, and in particular the HMBC experiment, stands out as the most reliable and unambiguous method for assigning the regiochemistry of alkylation. By carefully analyzing the long-range correlations between the N-alkyl group and the 7-azaindole core, researchers can confidently determine the structure of their synthesized compounds, ensuring the integrity of their subsequent studies and the advancement of their research goals.

References

  • Martek, B. A., et al. (2019). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Nuclear Magnetic Resonance. InTech. [Link]

  • Gordillo, B., et al. (2017). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 22(4), 662. [Link]

  • Doganc, F., & Goker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Sherrill, J., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(11), 2288-2297. [Link]

Validation

A Comparative Guide to the Validation of Fevipiprant Intermediate Purity by HPLC and NMR

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the purity of synthetic intermediates of Fevip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the purity of synthetic intermediates of Fevipiprant. As researchers, scientists, and drug development professionals, understanding the orthogonal and complementary nature of these analytical techniques is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Fevipiprant, an antagonist of the prostaglandin D2 receptor 2 (DP2), represents a class of small molecule drugs where stringent impurity control is critical.[1] Although its development for asthma was discontinued, the analytical principles applied to its synthesis remain highly relevant.[1]

The Critical Role of Intermediate Purity in Fevipiprant Synthesis

Fevipiprant, chemically known as {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, is synthesized through a multi-step process involving several key intermediates.[1][2] The purity of each intermediate directly impacts the quality of the subsequent step and, ultimately, the final API. Process-related impurities can arise from starting materials, by-products of side reactions, or degradation of the intermediate itself. These impurities can potentially be carried through the synthesis and compromise the safety and efficacy of the drug product. Therefore, robust analytical methods are required to detect and quantify these impurities at each critical stage.

A plausible synthetic pathway for Fevipiprant involves the coupling of a substituted benzyl group to a pyrrolo[2,3-b]pyridine core, followed by the introduction of the acetic acid side chain. A key intermediate in this process is the substituted benzyl bromide, 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene , and the core heterocyclic structure, 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid ethyl ester .

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of purity analysis in the pharmaceutical industry. Its high resolving power, sensitivity, and robustness make it ideal for separating a wide range of organic molecules.

The "Why" Behind the HPLC Method Design for Fevipiprant Intermediates

For the analysis of Fevipiprant and its intermediates, a stability-indicating RP-HPLC method is essential. The choice of stationary phase, mobile phase, and detector is dictated by the physicochemical properties of the analytes. Fevipiprant and its precursors are relatively non-polar, making a C18 column a suitable choice for the stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the main component from its impurities. UV detection is appropriate due to the presence of chromophores in the molecular structures.

Experimental Protocol: RP-HPLC for Purity of a Fevipiprant Intermediate

Objective: To determine the purity of a key Fevipiprant intermediate, for instance, the ethyl ester precursor, and to detect and quantify any process-related impurities.

Materials:

  • Intermediate sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

  • Reference standards for the intermediate and any known impurities (if available)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard of the intermediate in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the intermediate sample in the diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or a wavelength determined from the UV spectrum of the main component)

    • Injection volume: 10 µL

    • Gradient program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standard and sample solutions.

    • Calculate the percentage purity of the intermediate using the area normalization method or by using the response factor of the reference standard.

    • Identify and quantify any impurities relative to the main peak.

HPLC_Workflow

NMR: A Powerful Tool for Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Beyond its qualitative capabilities, quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of pharmaceutical substances.

The Rationale for Using qNMR for Fevipiprant Intermediates

qNMR offers several advantages for purity assessment. It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself. This is particularly useful for novel intermediates where a certified reference standard may not be available. Furthermore, NMR provides structural information, which can aid in the identification of unknown impurities. For Fevipiprant and its intermediates, which contain fluorine and sulfone groups, 19F and 1H NMR can be powerful complementary techniques.

Experimental Protocol: ¹H qNMR for Purity Determination

Objective: To determine the absolute purity of a Fevipiprant intermediate using an internal standard.

Materials:

  • Intermediate sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the intermediate sample and a similar, accurately known amount of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic peak of the intermediate and a peak of the internal standard.

  • Purity Calculation:

    • Calculate the purity of the intermediate using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for purity validation depends on the specific requirements of the analysis. Often, a combination of both techniques provides the most comprehensive understanding of an intermediate's purity profile. This is known as an orthogonal approach, where two different analytical techniques are used to measure the same attribute.

FeatureHPLCNMR
Principle Separation based on partitioning between a stationary and mobile phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Quantification Typically requires a reference standard of the analyte for accurate quantification.Can be a primary ratio method, allowing for absolute quantification with an internal standard.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities at low levels (ppm).Lower sensitivity compared to HPLC, typically suitable for impurities at levels of >0.1%.
Specificity High specificity for separating structurally similar compounds.Provides detailed structural information, aiding in the identification of unknown impurities.
Throughput Can be automated for high-throughput analysis of multiple samples.Generally lower throughput due to longer acquisition times for quantitative experiments.
Sample Consumption Consumes a small amount of sample per injection.Requires a larger amount of sample for analysis.
Destructive Non-destructive to the sample if collected after detection.Non-destructive.

Orthogonal_Validation

Conclusion: A Synergistic Approach for Robust Purity Validation

Both HPLC and NMR are powerful and essential tools for the validation of Fevipiprant intermediate purity. They are not mutually exclusive but rather complementary, providing an orthogonal approach to quality control. HPLC excels in its high sensitivity and resolving power for detecting and quantifying trace impurities, making it the workhorse for routine purity testing and stability studies. NMR, on the other hand, provides invaluable structural information for impurity identification and offers a robust method for absolute purity determination without the need for an analyte-specific reference standard.

For a comprehensive and self-validating system, a combination of both techniques is recommended. HPLC should be employed for routine purity checks and the generation of impurity profiles. Any significant unknown impurity detected by HPLC should then be isolated and characterized using NMR and mass spectrometry. qNMR can be used to independently verify the purity of key intermediates and the final API, providing a high degree of confidence in the overall quality of the manufacturing process. This integrated approach, grounded in the principles of scientific integrity and regulatory compliance, ensures the development of safe and effective pharmaceutical products.

References

  • Novartis. (2019). Novartis provides update on fevipiprant Phase III ZEAL 1 & 2 studies in moderate asthma. Novartis. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2022). Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Norman, P. (2017). Fevipiprant, a prostaglandin D2 receptor 2 (DP2) antagonist for the treatment of asthma. Drugs of the Future, 42(5), 269.
  • Wikipedia contributors. (2023). Fevipiprant. Wikipedia, The Free Encyclopedia. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Google Patents. (2018). WO2018178926A1 - Process for preparing 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo [2,3-b]pyridin-3-yl-acetic acid.
  • Taylor, D. K., et al. (2017). Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma. ACS Medicinal Chemistry Letters, 8(10), 1043–1048. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

The proper management and disposal of specialized laboratory reagents are paramount to ensuring a safe research environment and maintaining environmental integrity. 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of specialized laboratory reagents are paramount to ensuring a safe research environment and maintaining environmental integrity. 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a complex organic molecule whose structure necessitates a multi-faceted approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles for researchers, scientists, and drug development professionals.

Hazard Profile and Waste Classification: The Rationale for Specialized Disposal

Understanding the chemical's structure is key to appreciating its hazard profile. 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is not a simple organic compound; it is a trifunctional molecule, and each functional group contributes to its classification as hazardous waste.

  • Bromomethyl Group (-CH₂Br): The presence of bromine immediately categorizes this compound as a halogenated organic waste .[1] Halogenated waste streams must be segregated from non-halogenated ones because their incineration requires special conditions to prevent the formation of toxic and corrosive byproducts like hydrobromic acid (HBr).[2]

  • Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is exceptionally strong, making compounds containing it, like this benzotrifluoride, highly stable and persistent.[3] Such organofluorine compounds are often referred to as "forever chemicals" and require high-temperature incineration to ensure complete destruction.[3] Improper disposal can lead to long-term environmental contamination.

  • Methylsulphonyl Group (-SO₂CH₃): The sulfone group means this is a sulfur-containing compound. During incineration, this functional group will oxidize to form sulfur oxides (SOx), which are precursors to acid rain.[4] Approved hazardous waste incinerators are equipped with scrubbers to neutralize these acidic gases before they are released into the atmosphere.

Based on its chemical properties, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is classified as harmful and an irritant.[5] The specific hazard statements are:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Therefore, all waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[5][6][7]

Structural Component Hazard Classification Primary Disposal Implication
Bromomethyl (-CH₂Br)Halogenated OrganicSegregation into a dedicated "Halogenated Organic Waste" stream is mandatory.[1]
Trifluoromethyl (-CF₃)Persistent OrganofluorineRequires high-temperature incineration for complete destruction.[3]
Methylsulphonyl (-SO₂CH₃)Sulfur-Containing OrganicIncineration must be performed in a facility with flue-gas scrubbing.[4]
Overall MoleculeGHS07: Harmful/Irritant[5]Requires handling as regulated hazardous waste; direct disposal to drain or landfill is prohibited.[8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[9][10] The required PPE includes:

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any tears or holes before use.[10]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required.[11]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, respiratory protection may be necessary.[11]

Step-by-Step Disposal Protocol

The guiding principle for disposal is containment and segregation. Never dispose of this chemical down the drain or in regular trash.[8]

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Container Selection: The primary container must be sealable, airtight, and chemically compatible.[10] Often, the original manufacturer's container is suitable if it is in good condition.[8] If not, a new, clean, and clearly labeled container made of appropriate material should be used.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride," the approximate quantity, and the associated hazards (e.g., "Harmful," "Irritant," "Halogenated").

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[10]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 3.2: Disposal of Contaminated Solutions and Solvents
  • Waste Stream Identification: Any solvent (e.g., methylene chloride, ethyl acetate, hexanes) used to dissolve or rinse this compound is now considered halogenated organic liquid waste .

  • Container and Labeling: This waste must be collected in a designated, properly vented, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.

  • Collection: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[8] Secure the cap tightly and store it in a secondary containment tray in a designated waste area until collection.

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Solid Waste: Items such as gloves, weigh boats, and paper towels that are grossly contaminated with the solid chemical should be collected in a separate, sealed plastic bag or a designated container.

  • Labeling: This container must be labeled as "Solid Hazardous Waste" with the name of the chemical contaminant.

  • Glassware: Glassware should be decontaminated before being washed. See the decontamination protocol below.

Decontamination and Spill Procedures

Protocol 4.1: Glassware Decontamination
  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be disposed of into the "Halogenated Organic Liquid Waste" stream.[12]

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures.

Protocol 4.2: Spill Management

In the event of a spill, remain calm and execute the following steps:

  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Control Vapors: Ensure the fume hood is operational to control any potential dust or vapors.

  • Absorb and Contain: For a solid spill, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[6] Avoid raising dust. Do not use water.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride and associated waste.

G Disposal Workflow for 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride cluster_0 cluster_1 Waste Type cluster_2 Action & Container cluster_3 Final Disposal start Identify Waste Containing 2-(Bromomethyl)-5- (methylsulphonyl)benzotrifluoride pure Pure/Expired Solid Compound start->pure solution Contaminated Solvent/Solution start->solution materials Contaminated Materials (Gloves, etc.) start->materials container_solid Place in sealed, compatible container. Label: 'Hazardous Solid Waste' + Full Chemical Name pure->container_solid container_liquid Pour into designated container. Label: 'Halogenated Organic Liquid Waste' solution->container_liquid container_materials Place in sealed bag/container. Label: 'Hazardous Solid Waste' + Chemical Name materials->container_materials storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_materials->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup

Sources

Handling

Personal protective equipment for handling 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

As a Senior Application Scientist, this guide provides essential safety protocols for handling 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. The information herein is synthesized from an analysis of its constituen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety protocols for handling 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride. The information herein is synthesized from an analysis of its constituent functional groups and data from structurally analogous compounds. Given the chemical's structure, particularly the presence of a bromomethyl group, it must be handled with significant caution as a potent irritant and lachrymator, capable of causing severe skin burns and eye damage.

Hazard Assessment: Understanding the Risk

  • Bromomethyl Group : This is the primary source of the compound's hazardous nature. Compounds containing a bromomethyl group attached to a benzene ring are often reactive alkylating agents and lachrymators (tear-producing agents). Analogs such as 1-(Bromomethyl)-4-(trifluoromethyl)benzene and Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate are classified as causing severe skin burns and eye damage.[1][2]

  • Benzotrifluoride Core : The trifluoromethyl (CF3) group is generally chemically inert and stable.[3] However, it increases the molecule's lipophilicity, which can enhance its ability to penetrate skin and biological membranes, potentially increasing the risk of toxicity.[4][5]

  • Methylsulphonyl Group : This sulfone group is typically stable and does not add significantly to the reactivity profile in this context.

Based on these analogs, the compound should be treated as possessing the following hazards until proven otherwise:

Hazard ClassificationCategoryDescriptionSource (Analogous Compounds)
Skin Corrosion / IrritationCategory 1B/2Causes severe skin burns and irritation.[1][6][7]
Serious Eye Damage / IrritationCategory 1/2Causes serious, potentially irreversible, eye damage.[1][6][7]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][6][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. All handling of this compound, especially in its solid, powdered form, must be performed within a certified chemical fume hood.

  • Hand Protection : Double-gloving with nitrile gloves is required. Nitrile provides good resistance against a range of chemicals.[9][10] The outer glove should be removed and replaced immediately upon any known or suspected contact. The inner glove protects the skin during the doffing of the outer glove.

  • Eye and Face Protection : At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[9] Due to the severe eye damage potential, a full-face shield must be worn over the goggles whenever handling the material, especially during transfers or when working with solutions.[1]

  • Body Protection : A chemical-resistant laboratory coat, fully buttoned, is essential.[9] For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All operations should be conducted within a chemical fume hood to minimize inhalation risk.[11] If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or higher) is necessary.[1][9]

Operational Plan: Safe Handling Protocols

Adherence to strict procedural steps is critical for ensuring safety. The following protocols provide a self-validating system for minimizing exposure.

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is designed to prevent the transfer of contaminants to the skin or personal clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area/Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Experimental Protocol: Weighing the Solid Compound

This protocol outlines the steps for safely weighing the powdered form of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride.

  • Preparation : Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, container) inside the hood.

  • Don PPE : Correctly don all required PPE as per the sequence in the diagram above.

  • Tare Balance : Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer : Carefully open the chemical container. Using a clean spatula, transfer the approximate amount of powder to the weigh boat. Avoid generating dust. Keep the container opening pointed away from your breathing zone at all times.

  • Seal and Clean : Securely close the main chemical container. Using a tissue lightly dampened with 70% ethanol, gently wipe the spatula and any minor dust from the work surface. Dispose of the tissue in the designated solid chemical waste container.

  • Finalize : Record the weight and proceed with your experiment, keeping all materials within the fume hood.

Emergency and Disposal Plans

First Aid Measures

Immediate action is required in case of exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.[6]

  • Eye Contact : Immediately rinse with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek urgent medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Call a poison center or doctor.[6][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek urgent medical attention.[2][6]

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.[9]

Disposal_Workflow cluster_waste Waste Generation & Segregation cluster_containers Waste Containers Unused Unused Product & Grossly Contaminated Items SolidWaste Designated Solid Hazardous Waste Container Unused->SolidWaste PPE Contaminated PPE (Gloves, Coats, Wipes) PPE->SolidWaste Glass Empty Vials / Glassware LiquidWaste Designated Halogenated Liquid Waste Container Glass->LiquidWaste Rinse 3x with appropriate solvent GlassWaste Rinsed Glassware Box LiquidWaste->GlassWaste After rinsing

Caption: Logical flow for the proper disposal of chemical and contaminated waste.

  • Unused Product : Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels, etc.) must be placed in a designated solid hazardous waste container.[9]

  • Empty Vials : Rinse empty containers three times with a suitable solvent (e.g., acetone or ethyl acetate). Collect the rinsate in a designated halogenated liquid waste container. The rinsed vials can then be disposed of as laboratory glassware.[9]

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride and maintain a safe laboratory environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-nitrobenzotrifluoride.
  • Al-Ostath, A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central.
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling Bromosporine. BenchChem.
  • Fisher Scientific. (2009). Safety Data Sheet: Benzotrifluoride.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • NMSU Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.
  • Chem-Supply.net. (n.d.). 2-Amino-5-bromobenzotrifluoride CAS: 445-02-3.
  • Fisher Scientific. (2011). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
  • ResearchGate. (2025).
  • Cornell EHS. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • CymitQuimica. (2024). Safety Data Sheet.
  • SynHet. (n.d.). 5-Bromo-2-(methylsulphonyl)benzotrifluoride.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry.
  • Deepak Chem Tech Ltd. (2023).
  • Cornell EHS. (n.d.). Appendix I - Hazards Of Functional Groups. Cornell University.
  • UTC Aerospace Systems. (2017). Safety Data Sheet: Bromotrifluoromethane (CBrF3) and Methanol.
  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9).
  • Fisher Scientific. (2023). Safety Data Sheet: a''-Bromo-a,a,a-trifluoro-p-xylene.
  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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